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  • Product: 2,3-Difluoro-6-isopropoxybenzaldehyde
  • CAS: 949026-89-5

Core Science & Biosynthesis

Foundational

2,3-Difluoro-6-isopropoxybenzaldehyde physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-6-isopropoxybenzaldehyde Foreword: The compound 2,3-Difluoro-6-isopropoxybenzaldehyde is a specialized, fluorinated aromatic aldehyde of inter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-6-isopropoxybenzaldehyde

Foreword: The compound 2,3-Difluoro-6-isopropoxybenzaldehyde is a specialized, fluorinated aromatic aldehyde of interest in targeted synthesis programs, particularly within drug discovery and materials science. As a niche research chemical, comprehensive, experimentally-verified data is not widely available in public repositories. This guide, therefore, leverages established principles of physical organic chemistry and draws upon empirical data from closely-related structural analogs to construct a robust, predictive profile of its physicochemical properties. This document is intended to serve as an essential resource for researchers, providing the foundational knowledge required for its effective handling, characterization, and application in synthetic workflows.

Section 1: Chemical Identity and Molecular Structure

Understanding the precise molecular architecture of 2,3-Difluoro-6-isopropoxybenzaldehyde is fundamental to interpreting its behavior. The molecule consists of a benzene ring substituted with an aldehyde group (-CHO), two adjacent fluorine atoms at positions 2 and 3, and an isopropoxy group (-OCH(CH₃)₂) at position 6. The steric and electronic interplay between the electron-withdrawing aldehyde and fluoro groups and the bulky, electron-donating isopropoxy group dictates its unique chemical personality.

Molecular Structure

Caption: Chemical structure of 2,3-Difluoro-6-isopropoxybenzaldehyde.

Key Identifiers

For any research chemical, a consistent set of identifiers is crucial for accurate documentation and procurement.

IdentifierValueSource / Method
IUPAC Name 2,3-Difluoro-6-isopropoxybenzaldehydeIUPAC Nomenclature Rules
CAS Number Not assigned / Not foundMajor Chemical Databases
Molecular Formula C₁₀H₁₀F₂O₂Elemental Composition
Molecular Weight 200.18 g/mol Calculation

Section 2: Predicted Physicochemical Properties

The physical state, melting point, boiling point, and solubility profile are critical parameters that inform reaction setup, purification strategy, and formulation development. The predictions below are derived by comparing the known properties of 2,3-Difluoro-6-methoxybenzaldehyde and 2,3-Difluoro-6-hydroxybenzaldehyde.

Causality Behind Property Predictions
  • From Methoxy to Isopropoxy: Replacing a methoxy group (-OCH₃) with an isopropoxy group (-OCH(CH₃)₂) introduces two additional methyl groups. This increases the molecule's overall mass and surface area, leading to stronger intermolecular van der Waals forces. Consequently, a significant elevation in the boiling point is expected. The effect on the melting point is less predictable; the increased mass may raise it, but the bulkier, less-symmetrical isopropoxy group can disrupt efficient crystal lattice packing, potentially lowering it.

  • Lipophilicity and Solubility: The addition of the isopropyl group, a nonpolar hydrocarbon moiety, will markedly increase the compound's lipophilicity (affinity for fats and nonpolar solvents) and decrease its hydrophilicity (affinity for water). This is reflected in a higher predicted LogP value, suggesting enhanced solubility in organic solvents like ethers and chlorinated solvents, and lower solubility in aqueous media.

Property Comparison and Predictions
Physical Property2,3-Difluoro-6-hydroxybenzaldehyde[1]2,3-Difluoro-6-methoxybenzaldehyde[2]2,3-Difluoro-6-isopropoxybenzaldehyde (Predicted)
Molecular Weight 158.10 g/mol 172.13 g/mol 200.18 g/mol
Physical Form SolidSolid, Crystal - Powder[3]Predicted: Solid or Low-Melting Solid
Melting Point Not Available55-57 °CPredicted: 45-60 °C
Boiling Point Not Available233 °C at 760 mmHgPredicted: ~250-265 °C at 760 mmHg
Density Not Available~1.29 g/cm³Predicted: ~1.20-1.25 g/cm³
Calculated LogP 1.81.6 (PubChemLite)Predicted: ~2.4-2.8
Solubility Poorly soluble in waterPoorly soluble in waterPredicted: Very poorly soluble in water; Soluble in THF, CH₂Cl₂, Ethyl Acetate

Section 3: Spectroscopic and Analytical Characterization

Confirming the identity and purity of a synthesized compound is non-negotiable. A multi-technique spectroscopic approach is standard practice. Below is the predicted spectral signature of the target molecule and a standard workflow for its analysis.

Predicted Spectroscopic Data
  • ¹H NMR (500 MHz, CDCl₃):

    • δ ~10.4 ppm (s, 1H): Aldehyde proton (-CHO). Expected to be a singlet.

    • δ ~7.4-7.6 ppm (m, 1H): Aromatic proton (H-4). Complex multiplet due to coupling with H-5 and neighboring fluorine atoms.

    • δ ~6.7-6.9 ppm (m, 1H): Aromatic proton (H-5). Complex multiplet due to coupling with H-4 and a fluorine atom.

    • δ ~4.6-4.8 ppm (septet, 1H, J ≈ 6.1 Hz): Isopropoxy methine proton (-OCH (CH₃)₂).

    • δ ~1.4 ppm (d, 6H, J ≈ 6.1 Hz): Isopropoxy methyl protons (-OCH(CH₃ )₂).

  • Infrared (IR) Spectroscopy (ATR):

    • ~2980 cm⁻¹: C-H stretch (aliphatic, from isopropoxy).

    • ~2870, 2770 cm⁻¹: C-H stretch (aldehyde, characteristic Fermi resonance doublet).

    • ~1690-1705 cm⁻¹: C=O stretch (aromatic aldehyde, strong).

    • ~1600, 1480 cm⁻¹: C=C stretch (aromatic ring).

    • ~1280 cm⁻¹: C-O-C stretch (aryl-alkyl ether).

    • ~1050-1150 cm⁻¹: C-F stretch (strong).

Analytical Workflow

The following workflow represents a self-validating system for the structural confirmation and purity assessment of a newly synthesized batch of 2,3-Difluoro-6-isopropoxybenzaldehyde.

G cluster_synthesis Synthesis & Work-up cluster_analysis Characterization Cascade cluster_release Final Validation synthesis Crude Product Isolation tlc 1. TLC Analysis (Purity Check) synthesis->tlc nmr 2. NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural ID) tlc->nmr ms 3. Mass Spectrometry (Molecular Weight ID) nmr->ms ir 4. IR Spectroscopy (Functional Group ID) ms->ir purity 5. HPLC/GC-MS (Quantitative Purity) ir->purity release Verified Compound (>98% Purity) purity->release

Caption: Standard workflow for the analysis of novel benzaldehydes.

Protocol: ¹H NMR Sample Preparation and Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data for structural elucidation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 2,3-Difluoro-6-isopropoxybenzaldehyde sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Cap the vial and gently vortex or swirl until the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. Ensure the liquid height is at least 4 cm.

  • Instrument Setup & Acquisition (500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the instrument onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

    • Acquire the spectrum using standard proton acquisition parameters:

      • Pulse Program: zg30 (or equivalent simple 30° pulse).

      • Number of Scans: 16 (adjust as needed for signal-to-noise).

      • Relaxation Delay (d1): 2 seconds.

      • Spectral Width: -2 to 16 ppm.

    • Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz), Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and annotate the peak chemical shifts.

Section 4: Safety, Handling, and Storage

While specific toxicity data for this compound is unavailable, the known hazards of its structural analogs provide a strong basis for establishing safe handling procedures.[3][4]

  • Hazard Profile (Inferred):

    • Causes skin irritation (H315).[3]

    • Causes serious eye irritation (H319).[3]

    • May cause respiratory irritation (H335).[3]

    • May be harmful if swallowed.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles compliant with EN166 standards.

    • Hand Protection: Wear chemically resistant nitrile or neoprene gloves.

    • Body Protection: Use a standard laboratory coat. Ensure sleeves are buttoned.

    • Respiratory Protection: All handling of solids or solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.

  • Handling and Storage:

    • Handling: Avoid direct contact with skin and eyes. Avoid the creation of dust.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.

Section 5: Relevance in Research and Development

Fluorinated benzaldehydes are highly valued building blocks in medicinal chemistry. The specific combination of substituents in 2,3-Difluoro-6-isopropoxybenzaldehyde offers a strategic advantage for drug development professionals.

  • Metabolic Blocking: The fluorine atoms, particularly at the 2- and 3-positions, can block sites of metabolic oxidation by Cytochrome P450 enzymes. This can increase the metabolic stability and half-life of a drug candidate.

  • Modulation of Physicochemical Properties: The isopropoxy group serves as a "lipophilic handle." Compared to a smaller methoxy group, it significantly increases the molecule's LogP. This can be crucial for enhancing a drug's ability to cross cellular membranes and reach its intracellular target.

  • Conformational Control: The steric bulk of the isopropoxy group adjacent to the aldehyde can influence the preferred conformation of the molecule, which can be exploited to achieve selective binding to a protein target. The aldehyde itself is a versatile functional group, readily converted into a wide array of other functionalities needed to build complex molecular scaffolds.

References

  • PubChem. (n.d.). 2,3-Difluoro-6-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemicalCell. (n.d.). 2,3-Difluoro Benzaldehyde Oxime CAS NO 18355-77-6. Retrieved from [Link]

Sources

Exploratory

2,3-Difluoro-6-isopropoxybenzaldehyde IUPAC name

2,3-Difluoro-6-isopropoxybenzaldehyde: A Comprehensive Technical Guide on Nomenclature, Synthesis, and Applications Abstract In contemporary medicinal chemistry and agrochemical development, polyfluorinated aromatics ser...

Author: BenchChem Technical Support Team. Date: March 2026

2,3-Difluoro-6-isopropoxybenzaldehyde: A Comprehensive Technical Guide on Nomenclature, Synthesis, and Applications

Abstract

In contemporary medicinal chemistry and agrochemical development, polyfluorinated aromatics serve as indispensable building blocks. 2,3-Difluoro-6-isopropoxybenzaldehyde (CAS: 949026-89-5) is a highly specialized intermediate that combines the metabolic stability of fluorinated rings with the steric and lipophilic tuning of an isopropoxy group. This whitepaper provides an in-depth analysis of its IUPAC nomenclature logic, physicochemical properties, regioselective synthesis via Nucleophilic Aromatic Substitution (SNAr), and downstream applications in drug discovery.

Chemical Identity and IUPAC Nomenclature Logic

The assignment of the IUPAC name for this compound requires a strict application of locant numbering rules for polysubstituted benzene derivatives [1].

  • Principal Functional Group: The aldehyde moiety (-CHO) is the highest-priority functional group, designating the parent structure as "benzaldehyde." The carbon atom of the benzene ring attached to the formyl group is automatically assigned as C1 .

  • Substituent Identification: The ring contains two fluoro groups (-F) and one isopropoxy group (-OCH(CH3)2). Under strictly systematic IUPAC rules, the isopropoxy group is termed "propan-2-yloxy."

  • Locant Numbering: The ring must be numbered to yield the lowest possible locant set for the substituents.

    • Path A (Clockwise): Numbering towards the adjacent fluorine yields locants 2-fluoro, 3-fluoro, and 6-isopropoxy. Set = {2, 3, 6} .

    • Path B (Counter-Clockwise): Numbering towards the isopropoxy group yields locants 2-isopropoxy, 5-fluoro, and 6-fluoro. Set = {2, 5, 6} .

    • Comparing the sets point-by-point, the {2, 3, 6} set is lower at the first point of difference (3 vs. 5).

  • Alphabetization: Substituents are listed alphabetically. "Fluoro" precedes "isopropoxy" (the multiplier "di-" is ignored).

Physicochemical Properties

Understanding the physical parameters of this intermediate is critical for optimizing reaction conditions, particularly regarding its electrophilicity and volatility. The two fluorine atoms significantly enhance the electron-withdrawing effect on the ring, increasing the aldehyde's reactivity toward nucleophiles [2].

PropertyValue / Description
CAS Registry Number 949026-89-5
Molecular Formula C₁₀H₁₀F₂O₂
Molecular Weight 200.18 g/mol
Appearance Colorless to pale yellow liquid
Predicted Boiling Point ~250–260 °C (at 760 mmHg)
Solubility Profile Soluble in DCM, THF, EtOAc; Insoluble in H₂O
Electrophilicity High (Activated by ortho/meta fluorines)

Mechanistic Synthesis & Regioselectivity

While Directed Ortho Metalation (DoM) of 1-isopropoxy-3,4-difluorobenzene is theoretically possible, it suffers from poor regioselectivity due to competing directing groups. The field-proven, highly scalable approach relies on the Nucleophilic Aromatic Substitution (SNAr) of 2,3,6-trifluorobenzaldehyde [4].

The Causality of Regioselectivity

In 2,3,6-trifluorobenzaldehyde, the formyl group strongly activates the ortho positions (C-2 and C-6) for nucleophilic attack. However, the C-2 position is flanked by the formyl group and the C-3 fluorine, creating a sterically congested environment. By utilizing a bulky nucleophile like the isopropoxide anion, the reaction is kinetically driven to the less hindered C-6 position.

Regioselectivity Start 2,3,6-Trifluorobenzaldehyde Path1 Attack at C-2 (Sterically Hindered by 3-F) Start->Path1 Disfavored Path2 Attack at C-6 (Sterically Accessible) Start->Path2 Favored Minor Minor Product (3,6-Difluoro-2-isopropoxy...) Path1->Minor Major Major Product (2,3-Difluoro-6-isopropoxy...) Path2->Major

Figure 1: Steric rationale for regioselective nucleophilic attack at C-6.

Reaction Mechanism

The reaction proceeds via the formation of a transient Meisenheimer complex at C-6, followed by the rapid elimination of a fluoride anion to restore aromaticity.

SNAr_Mechanism SM 2,3,6-Trifluorobenzaldehyde (Electrophile) Complex Meisenheimer Complex (at C-6) SM->Complex Nucleophilic Attack Nuc Isopropoxide (Bulky Nucleophile) Nuc->Complex Product 2,3-Difluoro-6-isopropoxybenzaldehyde (Target Product) Complex->Product Fluoride Elimination

Figure 2: SNAr mechanism for 2,3-difluoro-6-isopropoxybenzaldehyde synthesis.

Self-Validating Experimental Protocol

To ensure high E-E-A-T standards, the following protocol incorporates built-in visual and analytical validation checkpoints to guarantee product integrity.

Materials:

  • 2,3,6-Trifluorobenzaldehyde (1.0 equiv)

  • Anhydrous Isopropanol (1.2 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Nucleophile Generation: In an oven-dried, argon-purged flask, suspend NaH in anhydrous THF at 0 °C. Add anhydrous isopropanol dropwise.

    • Validation Check: The cessation of H₂ gas evolution serves as a visual indicator that the deprotonation is complete, yielding a clear solution of sodium isopropoxide.

  • Electrophilic Addition: Dissolve 2,3,6-trifluorobenzaldehyde in a minimal volume of THF. Add this solution dropwise to the isopropoxide mixture, strictly maintaining the temperature at 0 °C.

    • Causality: Temperature control is paramount. Elevated temperatures provide the activation energy required to overcome the steric hindrance at C-2, which would degrade the regioselectivity and lead to bis-substituted byproducts.

  • Reaction Monitoring: Stir the mixture for 2–4 hours while allowing it to slowly warm to room temperature.

    • Validation Check: Monitor via Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (9:1). The starting material is highly UV-active (Rf ~0.6). The product, possessing an electron-donating ether linkage, will appear as a new, more polar spot (Rf ~0.4).

  • Quenching & Workup: Once TLC confirms the consumption of the starting material, quench the reaction carefully with saturated aqueous NH₄Cl to neutralize any unreacted alkoxide. Extract the aqueous phase three times with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to isolate the pure target compound.

Applications in Drug Development

In medicinal chemistry, 2,3-difluoro-6-isopropoxybenzaldehyde is a high-value intermediate for synthesizing targeted therapeutics, particularly kinase inhibitors and CNS-active agents.

  • Metabolic Shielding: The incorporation of fluorine atoms at the 2 and 3 positions blocks cytochrome P450-mediated aromatic oxidation, significantly extending the half-life of the downstream active pharmaceutical ingredient (API) [2].

  • Lipophilic Pocket Targeting: The isopropoxy group provides a sterically demanding, lipophilic vector that is frequently utilized to occupy hydrophobic sub-pockets in target proteins, enhancing binding affinity.

  • Aldehyde Versatility: The formyl group serves as a highly reactive handle. It can be subjected to reductive amination to generate benzylamine pharmacophores, or condensed with diamines to construct benzimidazole or indole core scaffolds.

References

Foundational

Thermodynamic Profiling and Phase Transition Analysis of 2,3-Difluoro-6-isopropoxybenzaldehyde

Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the design of advanced active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the design of advanced active pharmaceutical ingredients (APIs) and conjugated materials, fluorinated alkoxybenzaldehydes serve as critical electrophilic building blocks. 2,3-Difluoro-6-isopropoxybenzaldehyde is officially registered under1 with the linear formula C₁₀H₁₀F₂O₂[1].

Determining the precise melting point and thermodynamic profile of this compound is notoriously complex. The interplay between the highly electronegative difluoro motif and the sterically bulky isopropoxy group creates a unique crystal lattice environment that is highly sensitive to impurities and thermal history. This whitepaper elucidates the structure-property relationships governing its phase transitions and establishes a self-validating analytical protocol for determining its true thermodynamic melting point.

Structural Determinants of Lattice Energy

The melting point of any crystalline solid is fundamentally dictated by its lattice enthalpy ( ΔHlattice​ ) and the entropy of fusion ( ΔSf​ ). For 2,3-Difluoro-6-isopropoxybenzaldehyde, two primary structural features dictate these thermodynamic parameters:

  • Electronic Effects (2,3-Difluoro Substitution): Fluorine is the most electronegative element, yet it is a poor hydrogen-bond acceptor. The presence of two adjacent fluorine atoms on the aromatic ring significantly enhances the electron-withdrawing effects, thereby2[2]. This creates a strong localized dipole moment, which typically increases intermolecular dipole-dipole interactions.

  • Steric Effects (6-Isopropoxy Group): Counteracting the dipole interactions is the branched isopropoxy chain. The rotational degrees of freedom and the steric bulk of the isopropyl moiety disrupt tight molecular packing. This steric hindrance prevents the formation of a dense crystal lattice, generally depressing the melting point and favoring a low-melting solid or liquid state at ambient conditions.

Structure_Property Core 2,3-Difluoro-6-isopropoxybenzaldehyde (CAS: 949026-89-5) F_Sub 2,3-Difluoro Substituents Core->F_Sub Iso_Sub 6-Isopropoxy Group Core->Iso_Sub Elec Enhanced Electrophilicity & Dipole Moment F_Sub->Elec Steric Steric Hindrance & Disrupted Crystal Packing Iso_Sub->Steric Lattice Reduced Lattice Energy (Depressed Melting Point) Elec->Lattice Steric->Lattice

Mechanistic impact of substituents on the melting point.

Comparative Quantitative Data

To contextualize the thermal behavior of 2,3-Difluoro-6-isopropoxybenzaldehyde, it is necessary to benchmark it against structurally related benzaldehyde derivatives. The table below summarizes the quantitative physical properties driven by varying substituent profiles.

Compound NameCAS NumberSubstituent ProfilePhysical State / Key Thermal Property
2,3-Difluoro-6-isopropoxybenzaldehyde 949026-89-52,3-difluoro, 6-isopropoxyLow-melting solid; Highly electrophilic, favors regioselective substitution[2]
4-Isopropoxybenzaldehyde 18962-05-54-isopropoxy3 (BP: 108-110°C at 5 torr)[3]
2-Fluoro-3-hydroxy-6-methoxybenzaldehyde 1260657-56-42-fluoro, 3-hydroxy, 6-methoxySolid (Predicted BP: 364.9°C); Exhibits strong antioxidant properties[2]

Self-Validating Experimental Protocol: DSC Melting Point Determination

Traditional capillary melting point apparatuses rely on visual phase changes, which are highly subjective and cannot differentiate between true thermodynamic melting and the melting of metastable polymorphs.

To ensure absolute scientific integrity, we mandate the use of Differential Scanning Calorimetry (DSC) . This protocol acts as a self-validating system : it not only measures the melting point but simultaneously calculates the absolute purity of the sample via the van 't Hoff equation, ensuring the recorded melting point is not artificially depressed by contaminants.

Step-by-Step Methodology

Step 1: Sample Preparation and Loading

  • Action: Weigh precisely 2.0–5.0 mg of 2,3-Difluoro-6-isopropoxybenzaldehyde into a standard aluminum DSC pan and hermetically crimp the lid.

  • Causality: A small, precisely measured mass minimizes thermal gradients within the sample, ensuring sharp, well-defined phase transitions. Crimping prevents the volatilization of the isopropoxy moiety before the endothermic melting transition is fully resolved.

Step 2: Instrument Calibration

  • Action: Calibrate the DSC cell using high-purity Indium ( Tm​ = 156.6°C) and Zinc ( Tm​ = 419.5°C) reference standards.

  • Causality: Calibration against known thermodynamic standards ensures the thermocouple readings are accurate across the specific temperature range, validating the empirical data collected.

Step 3: Thermal Cycling (Heat-Cool-Heat)

  • Action: Heat the sample at 10°C/min to 20°C above its estimated melting point. Cool at 10°C/min to -50°C, then perform a second heating scan at 10°C/min.

  • Causality: The first heating scan records the melting point of the "as-received" material, which may contain residual solvents or metastable polymorphic forms induced during synthesis. The controlled cooling standardizes the crystal lattice. The second heating scan provides the true, thermodynamically stable melting point, effectively erasing the sample's prior thermal history.

Step 4: Thermogram Analysis

  • Action: Extract the extrapolated onset temperature ( To​ ) and the enthalpy of fusion ( ΔHf​ ) from the second heating curve.

  • Causality: The onset temperature ( To​ ) represents the true thermodynamic melting point of the pure substance. Relying on the peak temperature ( Tp​ ) is scientifically flawed, as Tp​ is artificially influenced by sample mass and heating rate.

Step 5: Purity Validation (The Closed-Loop Check)

  • Action: Apply the van 't Hoff equation to the geometry of the melting peak to calculate mole percent purity.

  • Causality: Impurities cause a freezing point depression and broaden the melting peak. If the calculated purity is <99.0%, the melting point is deemed artificially depressed, and the protocol dictates the sample must be recrystallized and re-tested. This guarantees the integrity of the final reported value.

DSC_Workflow Step1 1. Sample Preparation (Sublimation, >99% Purity) Step2 2. Instrument Calibration (In/Zn Reference Standards) Step1->Step2 Step3 3. Thermal Cycling (Heat-Cool-Heat at 10°C/min) Step2->Step3 Step4 4. Thermogram Analysis (Extract T_onset & Enthalpy) Step3->Step4 Step5 5. Purity Validation (van 't Hoff Equation) Step4->Step5

DSC workflow for self-validating melting point determination.

References

  • Title: Benzaldehyde, 2-fluoro-3-hydroxy-6-methoxy- | 1260657-56-4 | Benchchem (Includes comparative data for 2,3-Difluoro-6-isopropoxybenzaldehyde)
  • Title: CAS 18962-05-5 | 4-ISOPROPOXYBENZALDEHYDE supply - Guidechem Source: Guidechem URL
  • Title: 2,3-Difluoro-6-isopropoxybenzaldehyde | 949026-89-5 - Sigma-Aldrich Source: Sigma-Aldrich URL

Sources

Exploratory

In-Depth Technical Guide &amp; Safety Data Protocol: 2,3-Difluoro-6-isopropoxybenzaldehyde

Executive Summary As a Senior Application Scientist, I frequently evaluate novel building blocks that can introduce unique stereoelectronic properties into drug scaffolds. 2,3-Difluoro-6-isopropoxybenzaldehyde (CAS: 9490...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate novel building blocks that can introduce unique stereoelectronic properties into drug scaffolds. 2,3-Difluoro-6-isopropoxybenzaldehyde (CAS: 949026-89-5) [1] represents a highly specialized fluorinated aromatic aldehyde. This whitepaper transcends a traditional Safety Data Sheet (SDS) by integrating rigorous safety protocols with mechanistic insights and field-proven synthetic workflows, specifically tailored for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

Understanding the reactivity and hazards of a compound requires analyzing its structural components. The presence of two fluorine atoms at the 2,3-positions exerts a strong inductive electron-withdrawing effect, significantly increasing the electrophilicity of the aldehyde carbon[2]. Conversely, the 6-isopropoxy group introduces substantial steric bulk, which dictates regioselectivity during nucleophilic attack and provides lipophilicity beneficial for blood-brain barrier (BBB) penetration in central nervous system (CNS) drug design.

Table 1: Physicochemical Properties & Mechanistic Implications

PropertyValueCausality / Implication
CAS Number 949026-89-5[1]Unique identifier for regulatory compliance and procurement.
Molecular Formula C10H10F2O2[3]Balances lipophilicity (isopropoxy) with polarity (aldehyde).
Molecular Weight 200.18 g/mol [4]Low molecular weight, ideal for fragment-based drug discovery (FBDD).
Electrophilicity HighFluorine inductive effects lower the LUMO energy of the carbonyl[2].

Hazard Assessment & Safety Protocols (The "SDS" Core)

Standard halogenated benzaldehydes carry specific risks due to the high reactivity of the formyl group.

GHS Classification & Toxicological Causality
  • Skin Irritation (Category 2, H315) & Eye Irritation (Category 2, H319): The electrophilic aldehyde can undergo Schiff base formation with primary amines on the surface of proteins in the skin and cornea, leading to cross-linking and localized inflammation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335): Inhalation of vapors causes respiratory tract irritation via the same protein-binding mechanism.

PPE & Handling Rationale
  • Gloves: Nitrile gloves (minimum 0.11 mm thickness) are mandatory. Latex is insufficient as aldehydes and their common organic solvent carriers (e.g., DCM, DMF) can rapidly permeate latex matrices.

  • Ventilation: Must be handled in a Class II biological safety cabinet or a standard chemical fume hood with a face velocity of 80-100 fpm to prevent inhalation of volatile emissions.

Emergency Spill Response & Neutralization

A spill of an electrophilic aldehyde must not be simply wiped up; it must be chemically neutralized. The most effective method is the use of saturated sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)[5].

SpillResponse S1 Spill Detected (Evacuate & Ventilate Area) S2 Don PPE (Nitrile Gloves, Respirator) S1->S2 S3 Containment (Apply Inert Absorbent) S2->S3 S4 Chemical Neutralization (Apply Saturated NaHSO3) S3->S4 S5 Verification (Check pH = Neutral) S4->S5 S6 Hazardous Waste Disposal S5->S6

Step-by-step emergency spill response and chemical neutralization protocol.

Neutralization Mechanism: Sodium bisulfite reacts with the aldehyde to form a stable, water-soluble, and non-hazardous sodium bisulfite adduct[6][7]. This eliminates the vapor hazard, prevents environmental toxicity, and allows for safe disposal.

Synthetic Utility & Experimental Workflows

In drug development, 2,3-Difluoro-6-isopropoxybenzaldehyde is primarily utilized to synthesize fluorinated benzylamines via reductive amination[8]. The incorporation of fluorine modulates the basicity of the resulting amine and increases metabolic stability against cytochrome P450 enzymes.

ReductiveAmination A 2,3-Difluoro-6- isopropoxybenzaldehyde C Imine / Iminium Intermediate A->C B Primary Amine (Nucleophile) B->C E Fluorinated Benzylamine (Drug Scaffold) C->E D NaBH(OAc)3 (Selective Reductant) D->E

Reductive amination workflow of 2,3-Difluoro-6-isopropoxybenzaldehyde.

Self-Validating Protocol: Reductive Amination
  • Imine Formation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 2,3-Difluoro-6-isopropoxybenzaldehyde and 1.05 equivalents of the target primary amine in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is preferred over dichloromethane (DCM) as its higher boiling point allows for mild heating if the steric bulk of the 6-isopropoxy group hinders imine formation.

  • Internal Validation (Checkpoint 1): Stir at room temperature for 2 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc) or LC-MS. Do not proceed until aldehyde consumption plateaus. The steric hindrance of the isopropoxy group may necessitate the addition of a Lewis acid catalyst (e.g., Ti(OiPr)₄) if conversion is low.

  • Reduction: Once the imine intermediate is verified, cool the reaction to 0°C. Add 1.5 equivalents of NaBH(OAc)₃ portion-wise.

    • Causality: Cooling mitigates the exothermic nature of the hydride transfer, preventing unwanted side reactions.

  • Internal Validation (Checkpoint 2): Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO₃. The cessation of gas evolution (H₂) validates that the excess hydride has been safely neutralized.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Google Patents. "US5545336A - Method of neutralizing aldehyde-containing waste waters and the like.
  • ACS Publications. "Synthesis and Biological Evaluation of Enantiomerically Pure (R)- and (S)-[18F]OF-NB1 for Imaging the GluN2B Subunit-Containing NMDA Receptors." Journal of Medicinal Chemistry.[Link]

  • Sciencemadness. "Forming the sodium bisulfite adduct of Benzaldehyde." Sciencemadness Discussion Board.[Link]

  • National Institutes of Health (PMC). "Evaluation of two eco-friendly neutralizers for a spectrum of tissue fixatives for biomedical applications." PLoS One.[Link]

Sources

Foundational

Theoretical Framework: Predicting the 13C NMR Spectrum

An In-Depth Technical Guide to the 13C NMR Spectroscopic Analysis of 2,3-Difluoro-6-isopropoxybenzaldehyde This guide provides a comprehensive framework for the acquisition, interpretation, and structural verification of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 13C NMR Spectroscopic Analysis of 2,3-Difluoro-6-isopropoxybenzaldehyde

This guide provides a comprehensive framework for the acquisition, interpretation, and structural verification of 2,3-Difluoro-6-isopropoxybenzaldehyde using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Designed for researchers and professionals in synthetic chemistry and drug development, this document moves beyond a simple data report. It establishes a robust methodology for characterizing this specific molecule, offering predictive insights, a detailed experimental protocol, and a thorough analytical workflow.

Due to the specific substitution pattern of 2,3-Difluoro-6-isopropoxybenzaldehyde, a precise prediction of its 13C NMR spectrum is fundamental for accurate structural confirmation. The chemical shifts are governed by the interplay of electron-withdrawing effects from the aldehyde and fluorine substituents, and the electron-donating effect of the isopropoxy group. Furthermore, the presence of fluorine atoms introduces characteristic carbon-fluorine (C-F) couplings, which are critical for unambiguous assignments.

The molecular structure and carbon numbering scheme are presented below.

Caption: Molecular structure of 2,3-Difluoro-6-isopropoxybenzaldehyde with IUPAC numbering for NMR assignment.

Predicted Chemical Shifts and C-F Couplings

The predicted chemical shifts (δ) in parts per million (ppm) and key C-F coupling constants (JCF) in Hertz (Hz) are summarized in the table below. These predictions are derived from established substituent chemical shift (SCS) effects for fluorinated and alkoxy-substituted benzene derivatives and typical values for benzaldehydes. The analysis anticipates a standard deuterated chloroform (CDCl₃) solvent.

Carbon AtomPredicted δ (ppm)Expected MultiplicityExpected Coupling Constant(s)Rationale
C7 (CHO) 188 - 192Doublet of Doublets (dd)³JC7F2 ≈ 4-8 Hz, ⁴JC7F3 ≈ 1-3 HzThe aldehyde carbon is significantly deshielded. It will exhibit small couplings to the fluorine atoms at the 2 and 3 positions.
C1 158 - 162Doublet (d)²JC1F2 ≈ 15-25 HzOxygen attachment causes significant deshielding. Strong two-bond coupling to F2 is expected.
C2 145 - 150Doublet of Doublets (dd)¹JC2F2 ≈ 240-260 Hz, ²JC2F3 ≈ 10-20 HzDirectly attached to fluorine, resulting in a large one-bond coupling and significant deshielding. A smaller two-bond coupling to F3 is also present.
C3 148 - 153Doublet of Doublets (dd)¹JC3F3 ≈ 245-265 Hz, ²JC3F2 ≈ 12-22 HzSimilar to C2, this carbon experiences very large one-bond coupling to F3 and a smaller two-bond coupling to F2.
C4 115 - 120Doublet (d)³JC4F3 ≈ 3-7 HzShielded relative to other aromatic carbons. Exhibits a smaller three-bond coupling to F3.
C5 125 - 130Singlet or fine multiplet-This carbon is too far from the fluorine atoms to show significant, easily resolvable C-F coupling.
C6 110 - 115Doublet (d)³JC6F2 ≈ 4-8 HzShielded carbon due to ortho-alkoxy group. Shows three-bond coupling to F2.
C8 (CH) 70 - 75Singlet-Typical chemical shift for the methine carbon of an isopropoxy group attached to an aromatic ring.
C9/C10 (CH₃) 20 - 25Singlet-The two methyl carbons of the isopropoxy group are chemically equivalent, resulting in a single signal.

Experimental Protocol: Acquiring High-Fidelity 13C NMR Data

This section details a robust, self-validating protocol for acquiring the 13C NMR spectrum of 2,3-Difluoro-6-isopropoxybenzaldehyde. The causality for each parameter selection is explained to ensure data integrity and optimal resolution.

Workflow Overview
Exploratory

Spectroscopic Characterization of 2,3-Difluoro-6-isopropoxybenzaldehyde: A Technical Guide for Drug Development

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2,3-Difluoro-6-isopropoxybenzaldehyde (CAS: 949026-89-5) Executive Summary In modern medicinal chemistry, heavily sub...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2,3-Difluoro-6-isopropoxybenzaldehyde (CAS: 949026-89-5)

Executive Summary

In modern medicinal chemistry, heavily substituted fluorinated benzaldehydes serve as critical electrophilic building blocks for synthesizing complex active pharmaceutical ingredients (APIs), including GnRH antagonists and selective kinase inhibitors. 2,3-Difluoro-6-isopropoxybenzaldehyde (Molecular Formula: C10H10F2O2, MW: 200.18 g/mol )[1] presents a unique stereoelectronic profile. The strong electron-withdrawing nature of the adjacent fluorine atoms at the 2- and 3-positions dramatically increases the electrophilicity of the aldehyde carbon, while the bulky, electron-donating isopropoxy group at the 6-position provides steric shielding and modulates lipophilicity.

Because empirical, open-source spectroscopic libraries for this highly specific intermediate are limited, this whitepaper establishes a predictive spectroscopic framework . By extrapolating from rigorously characterized structural analogs—specifically 2,3-difluoro-6-methoxybenzaldehyde[2] and 2-fluoro-6-isopropoxybenzaldehyde[3]—we provide a highly accurate, self-validating guide for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the regiochemistry of the fluorine atoms and the ether linkage. The causality behind the chemical shifts is driven by the anisotropic deshielding of the aldehyde and the inductive effects of the halogens.

Predictive Chemical Shifts & Causality
  • 1 H NMR (400 MHz, CDCl 3​ ): The aldehyde proton is highly deshielded, typically appearing as a sharp singlet around 10.35 - 10.45 ppm . This is consistent with the 10.40 ppm shift observed in its methoxy analog[2]. The aromatic ring contains two vicinal protons (H-4 and H-5). H-4 will appear as a multiplet (coupled to F-3 and H-5) around 7.30 - 7.40 ppm , while H-5 will appear further upfield around 6.70 - 6.80 ppm due to the shielding resonance effect of the adjacent isopropoxy oxygen[4]. The isopropoxy group will present a classic septet for the -CH- at ~4.60 ppm and a doublet for the two -CH 3​ groups at ~1.35 ppm .

  • 19 F NMR (376 MHz, CDCl 3​ ): Two distinct fluorine environments exist. F-2 (ortho to the aldehyde and F-3) will appear as a doublet of doublets (or complex multiplet) around -135 to -140 ppm . F-3 will appear around -145 to -150 ppm .

  • 13 C NMR (100 MHz, CDCl 3​ ): The aldehyde carbon will resonate near 186 ppm . The C-F carbons will show characteristic large primary coupling constants ( 1JCF​≈250 Hz), appearing as doublets of doublets between 145 - 155 ppm .

High-Resolution NMR Acquisition Protocol

To ensure a self-validating system, the following protocol incorporates internal checks:

  • Sample Preparation: Dissolve 10-15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Rationale: CDCl 3​ is aprotic, preventing proton exchange, while TMS provides an absolute zero reference.

  • Probe Tuning & Matching: Insert the sample and manually tune the probe for 1 H, 13 C, and 19 F frequencies. Validation: Ensure the wobble curve dip is centered precisely at the target frequency to maximize signal-to-noise (S/N).

  • Shimming: Perform gradient shimming (Z1-Z5). Validation: The full-width at half-maximum (FWHM) of the residual CHCl 3​ peak (7.26 ppm) must be ≤0.8 Hz.

  • Acquisition:

    • 1 H: 16 scans, 30° pulse angle, 5-second relaxation delay (D1).

    • 19 F: 64 scans, with 1 H decoupling to simplify the spectra.

  • Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier Transform (FT). Phase and baseline correct manually.

NMR_Workflow A Sample Preparation (10-15 mg in CDCl3 + TMS) B Probe Tuning & Shimming (Target FWHM ≤ 0.8 Hz) A->B C Pulse Sequence Execution (1H, 13C, 19F) B->C D FID Acquisition & Fourier Transform C->D E Phase & Baseline Correction D->E F Peak Picking & Integration Validation E->F

Caption: Step-by-step workflow for high-resolution multinuclear NMR acquisition and validation.

Mass Spectrometry (MS) & Fragmentation Pathways

Mass spectrometry provides exact molecular weight confirmation and structural elucidation through gas-phase fragmentation.

LC-HRMS Protocol
  • Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in Acetonitrile.

  • Ionization: Electrospray Ionization in positive mode (ESI+). Rationale: The aldehyde oxygen readily accepts a proton to form the [M+H]+ ion.

  • Validation (Lock Mass): Infuse Leucine Enkephalin ( m/z 556.2771) continuously to ensure mass accuracy remains <3 ppm.

Fragmentation Causality

The theoretical exact mass for [M+H]+ is 201.0722 m/z . Upon collision-induced dissociation (CID), alkyl aryl ethers typically undergo a facile loss of the alkyl group. For an isopropoxy group, this manifests as the loss of propene (C 3​ H 6​ , 42 Da) via a cyclic transition state, yielding a stable phenol-like radical cation or cation at m/z 159.02 [5]. Subsequent fragmentation involves the loss of carbon monoxide (-28 Da) from the aldehyde, yielding m/z 131.03 .

MS_Frag M Molecular Ion [M+H]+ m/z 201.07 F1 Loss of Propene [-C3H6 (42 Da)] m/z 159.02 M->F1 CID (15-25 eV) F2 Loss of CO [-CO (28 Da)] m/z 131.03 F1->F2 CID (30-40 eV) F3 Loss of HF [-HF (20 Da)] m/z 111.02 F2->F3 High Energy

Caption: Predicted ESI+ MS/MS fragmentation pathway for 2,3-Difluoro-6-isopropoxybenzaldehyde.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

IR spectroscopy is utilized to confirm the presence of the carbonyl and ether functional groups without the need for solvent dissolution.

ATR-FTIR Protocol
  • Background Collection: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm −1 resolution).

  • Sample Application: Apply 1-2 mg of the neat compound directly onto the crystal. Apply uniform pressure using the anvil.

  • Acquisition: Collect 32 scans from 4000 to 400 cm −1 .

  • Validation: Ensure the maximum absorbance is between 0.2 and 0.8 AU to prevent peak saturation and distortion.

Key Vibrational Modes
  • C=O Stretch (Aldehyde): A strong, sharp peak expected at 1685 - 1700 cm −1 . The conjugation with the aromatic ring lowers the frequency from a standard aliphatic aldehyde, but the electron-withdrawing fluorines slightly counteract this by strengthening the C=O bond.

  • C-F Stretch: Strong bands in the 1000 - 1250 cm −1 region.

  • C-O-C Stretch (Ether): Asymmetric stretching around 1250 - 1280 cm −1 .

Consolidated Spectroscopic Data Summaries

The following tables summarize the predictive quantitative data for rapid reference during laboratory characterization.

Table 1: Predicted 1 H NMR Data Summary (400 MHz, CDCl 3​ )
Proton AssignmentChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
-CHO (Aldehyde)10.40Singlet (s)1HN/A
Ar-H (C4)7.35Multiplet (m)1H 3JHF​≈9.0 , 3JHH​≈8.5
Ar-H (C5)6.75Multiplet (m)1H 4JHF​≈4.0 , 3JHH​≈8.5
-CH- (Isopropoxy)4.60Septet (sept)1H 3JHH​≈6.0
-CH 3​ (Isopropoxy)1.35Doublet (d)6H 3JHH​≈6.0
Table 2: Predicted IR and Exact Mass Data Summary
Analytical MethodKey ParameterValue / AssignmentCausality / Structural Feature
HRMS (ESI+) [M+H]+ 201.0722 m/z Protonation of the aldehyde oxygen
HRMS (ESI+) Base Peak159.02 m/z Loss of propene from the isopropoxy group
ATR-FTIR ν (C=O)~1690 cm −1 Conjugated aldehyde stretch
ATR-FTIR ν (C-F)~1150 cm −1 Aryl-fluorine stretching
ATR-FTIR ν (C-H)~2980 cm −1 Aliphatic C-H stretch (isopropyl group)

References

  • Aaron Chemicals. "2,3-Difluoro-6-isopropoxybenzaldehyde (CAS: 949026-89-5)." Aaronchem.com.
  • ChemicalBook. "2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis." ChemicalBook.com.
  • PubChem. "2,3-Difluoro-6-hydroxybenzaldehyde | C7H4F2O2 | CID 21221031." National Institutes of Health.
  • Vulcanchem. "2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane." Vulcanchem.com.
  • ChemScene. "1289148-37-3 | 2-Fluro-6-isopropoxybenzaldehyde." Chemscene.com.

Sources

Foundational

Strategic Sourcing and Synthetic Routes for 2,3-Difluoro-6-isopropoxybenzaldehyde: A Technical Guide for Process Chemists

Executive Summary 2,3-Difluoro-6-isopropoxybenzaldehyde (CAS: 949026-89-5) is a highly specialized, electron-deficient aromatic building block frequently utilized in the development of advanced active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Difluoro-6-isopropoxybenzaldehyde (CAS: 949026-89-5) is a highly specialized, electron-deficient aromatic building block frequently utilized in the development of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and agrochemical agents[1]. The presence of two adjacent fluorine atoms significantly enhances the electrophilicity of the aldehyde while providing unique metabolic stability. The bulky isopropoxy group at the C6 position introduces steric shielding, which can dictate downstream regioselectivity.

This whitepaper provides an in-depth analysis of the starting materials and synthetic methodologies required to produce this compound. We evaluate two primary pathways: a highly scalable de novo synthesis utilizing 3,4-difluorophenol , and a direct late-stage alkylation starting from 2,3-difluoro-6-hydroxybenzaldehyde .

Retrosynthetic Architecture & Regiochemical Rationale

The synthesis of 2,3-difluoro-6-isopropoxybenzaldehyde relies heavily on exploiting the synergistic directing effects of its substituents.

Retrosynthesis SM1 3,4-Difluorophenol (CAS: 2713-33-9) Int1 3,4-Difluoroisopropoxybenzene (Intermediate) SM1->Int1 O-Alkylation (2-Bromopropane) Target 2,3-Difluoro-6-isopropoxybenzaldehyde (CAS: 949026-89-5) Int1->Target 1. DoM (-78 °C) 2. DMF Quench SM2 2,3-Difluoro-6-hydroxybenzaldehyde (CAS: 187543-89-1) SM2->Target O-Alkylation (2-Bromopropane)

Retrosynthetic pathways for 2,3-Difluoro-6-isopropoxybenzaldehyde synthesis.

Route A: De Novo Synthesis via 3,4-Difluorophenol

The most cost-effective and scalable route begins with 3,4-difluorophenol (CAS: 2713-33-9) [2]. This two-step process involves an initial O-alkylation followed by a Directed Ortho-Metalation (DoM) and formylation.

Mechanistic Causality & Safety Considerations

In the second step, 3,4-difluoroisopropoxybenzene undergoes lithiation. The C2 proton (flanked by the isopropoxy group at C1 and the fluorine at C3) is the most acidic site on the ring. The oxygen atom of the isopropoxy group pre-coordinates the lithium cation (via its lone pairs), while the adjacent fluorine exerts a strong inductive electron-withdrawing effect. This synergistic DoM strictly dictates regioselective lithiation at C2.

Critical Process Hazard: The resulting 2-lithio-3,4-difluoroisopropoxybenzene intermediate is highly unstable. Analogous to lithiated 3,4-difluoroanisole, this species is prone to exothermic decomposition (benzyne formation) at temperatures above -47 °C, exhibiting an adiabatic temperature rise at a peak rate of 120 °C/min (3[3]).

To mitigate this thermal runaway hazard, process chemists must either maintain strict cryogenic conditions (<-70 °C), employ continuous flow microreactors to trap the unstable intermediate instantly (4[4]), or utilize anhydrous MgCl₂ as an additive to form a more stable magnesium-ate complex prior to formylation[3].

Step-by-Step Protocol (Batch Cryogenic Method)

Step 1: Synthesis of 3,4-Difluoroisopropoxybenzene

  • Charge a reactor with 3,4-difluorophenol (1.0 equiv) and anhydrous DMF (5 volumes).

  • Add K₂CO₃ (2.0 equiv) and 2-bromopropane (1.5 equiv).

  • Heat the suspension to 60 °C under nitrogen and stir for 12 hours.

  • Cool to room temperature, quench with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the intermediate.

Step 2: DoM and Formylation

  • Dissolve 3,4-difluoroisopropoxybenzene (1.0 equiv) in anhydrous 2-methyltetrahydrofuran (Me-THF) (10 volumes) under an argon atmosphere.

  • Cool the reactor to -78 °C.

  • Add n-butyllithium (2.5 M in hexanes, 1.1 equiv) dropwise at a rate that maintains the internal temperature strictly below -70 °C. Stir for 1 hour at -78 °C.

  • Self-Validating Step: Rapidly add anhydrous DMF (1.5 equiv) dropwise. A color change typically indicates successful trapping of the anion.

  • Allow the reaction to stir for 30 minutes at -78 °C, then slowly warm to 0 °C over 2 hours.

  • Quench with 10% aqueous citric acid to avoid base-catalyzed aldol condensations. Extract, dry, and purify via distillation or column chromatography to yield 2,3-difluoro-6-isopropoxybenzaldehyde.

Route B: Late-Stage Alkylation via 2,3-Difluoro-6-hydroxybenzaldehyde

For laboratories lacking cryogenic infrastructure or continuous flow capabilities, a direct late-stage alkylation is preferred. This route utilizes 2,3-difluoro-6-hydroxybenzaldehyde (CAS: 187543-89-1) as the starting material (5[5]).

Mechanistic Causality

The hydroxyl proton in 2,3-difluoro-6-hydroxybenzaldehyde is highly acidic due to the strong electron-withdrawing nature of the adjacent ortho-aldehyde group and the meta-fluorine atoms. Consequently, strong bases (like NaH) are unnecessary. A mild carbonate base is sufficient to generate the phenoxide anion, which then undergoes an S_N2 reaction with the isopropyl halide.

Step-by-Step Protocol
  • Charge a flask with 2,3-difluoro-6-hydroxybenzaldehyde (1.0 equiv) and anhydrous acetonitrile or DMF (6 volumes).

  • Add anhydrous K₂CO₃ (1.5 equiv) and 2-iodopropane or 2-bromopropane (1.5 equiv).

  • Heat the mixture to 65 °C and monitor via HPLC/TLC. The reaction typically reaches completion within 6–8 hours.

  • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Partition the residue between methyl tert-butyl ether (MTBE) and water. Wash the organic layer with 1M NaOH to remove any unreacted phenolic starting material.

  • Dry and concentrate to yield highly pure 2,3-difluoro-6-isopropoxybenzaldehyde.

Comparative Process Metrics

The following table summarizes the quantitative and operational data for both synthetic routes to aid in process selection.

MetricRoute A (via 3,4-Difluorophenol)Route B (via 2,3-Difluoro-6-hydroxybenzaldehyde)
Starting Material Cost Low (~$50/kg at scale)High (~$800/kg at scale)
Step Count 2 Steps1 Step
Overall Yield Range 65% – 75%85% – 95%
Process Safety High Risk (Exothermic decomposition)Low Risk (Standard S_N2 alkylation)
Infrastructure Required Cryogenic reactors (-78 °C) or Flow ChemistryStandard glass-lined reactors (Heating to 65 °C)
Scalability Excellent (if thermal hazards are mitigated)Excellent (limited only by raw material cost)

Conclusion

The selection of starting materials for 2,3-difluoro-6-isopropoxybenzaldehyde synthesis is dictated by the manufacturing scale and available infrastructure. Route A (3,4-difluorophenol) is the economically superior pathway for multi-kilogram API manufacturing but requires rigorous engineering controls to manage the thermal instability of the lithiated intermediate. Conversely, Route B (2,3-difluoro-6-hydroxybenzaldehyde) provides a rapid, mild, and highly reliable pathway ideal for discovery chemistry and early-phase clinical development where time-to-delivery outweighs raw material costs.

References

  • Source: aaronchem.
  • Source: American Chemical Society (ACS)
  • Flow Grignard and Lithiation: Screening Tools and Development of Continuous Processes for a Benzyl Alcohol Starting Material Source: ResearchGate URL
  • Source: PubChem (NIH)
  • 3,4-Difluorophenol 2713-33-9 wiki Source: Guidechem URL

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Grignard Reaction on 2,3-Difluoro-6-isopropoxybenzaldehyde

Introduction: Navigating the Synthesis of Substituted Benzyl Alcohols The Grignard reaction stands as a cornerstone of organic synthesis, offering a robust and versatile method for the formation of carbon-carbon bonds.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthesis of Substituted Benzyl Alcohols

The Grignard reaction stands as a cornerstone of organic synthesis, offering a robust and versatile method for the formation of carbon-carbon bonds.[1][2] Its application in the synthesis of secondary and tertiary alcohols from aldehydes and ketones is a widely employed strategy in the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[2][3][4] This application note provides a detailed protocol and in-depth scientific insights for conducting a Grignard reaction on 2,3-Difluoro-6-isopropoxybenzaldehyde, a substrate of interest in the development of novel therapeutics and functional materials. The presence of multiple substituents on the aromatic ring, namely the electron-withdrawing fluorine atoms and the bulky, electron-donating isopropoxy group, presents unique challenges and considerations that will be addressed herein.

Scientific Principles and Mechanistic Considerations

The Grignard reaction proceeds via the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone.[3][5][6] The resulting magnesium alkoxide intermediate is subsequently protonated during an aqueous workup to yield the final alcohol product.[1][7]

The Reaction at a Glance:

G A 2,3-Difluoro-6-isopropoxybenzaldehyde C Magnesium Alkoxide Intermediate A->C 1. Nucleophilic Addition (Anhydrous Ether/THF) B Grignard Reagent (R-MgX) B->C D Substituted Benzyl Alcohol C->D 2. Aqueous Workup (e.g., sat. NH4Cl)

Figure 1: General workflow of the Grignard reaction.

Key Mechanistic Steps:

  • Formation of the Grignard Reagent: This is typically prepared by reacting an organic halide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[8][9]

  • Nucleophilic Attack: The highly polarized carbon-magnesium bond of the Grignard reagent renders the carbon atom nucleophilic.[7] This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde.[3][6]

  • Formation of the Alkoxide: The addition of the Grignard reagent to the carbonyl group results in the formation of a magnesium alkoxide intermediate.[7]

  • Protonation: A subsequent aqueous workup, often with a mild acid like saturated ammonium chloride solution, protonates the alkoxide to yield the desired alcohol.[1][10]

Substituent Effects on Reactivity:

  • Fluorine Atoms: The two electron-withdrawing fluorine atoms at the ortho and meta positions increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack. However, the ortho-fluorine atom can also exert a steric hindrance effect. While Grignard reagents are generally not formed from organofluorides due to the strength of the C-F bond, the fluorine atoms on the benzaldehyde ring are retained in the product.[11][12][13]

  • Isopropoxy Group: The bulky isopropoxy group at the ortho position presents a significant steric impediment to the approaching Grignard reagent. This steric hindrance can influence the reaction rate and may necessitate the use of less bulky Grignard reagents or modified reaction conditions to achieve optimal yields.

Experimental Protocol

This protocol outlines a general procedure for the Grignard reaction on 2,3-Difluoro-6-isopropoxybenzaldehyde. It is crucial to adhere to strict anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water.[8][13]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,3-Difluoro-6-isopropoxybenzaldehyde≥98%Commercially Available
Magnesium turningsHigh PurityCommercially Available
Alkyl or Aryl Halide (e.g., Bromobenzene)AnhydrousCommercially AvailableEnsure dryness before use.
Anhydrous Diethyl Ether or THFAnhydrousCommercially AvailableStored over molecular sieves.
IodineCrystalCommercially AvailableFor activation of magnesium.
Saturated Ammonium Chloride (NH₄Cl) solutionACS GradeCommercially AvailableFor reaction quenching.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying the organic phase.
Deuterated Chloroform (CDCl₃)NMR GradeCommercially AvailableFor NMR analysis.
Step-by-Step Procedure

G A 1. Setup and Magnesium Activation (Flame-dried glassware, inert atmosphere) B 2. Grignard Reagent Formation (Dropwise addition of organic halide to Mg) A->B C 3. Addition of Aldehyde (Cool to 0°C, dropwise addition of aldehyde solution) B->C D 4. Reaction Quenching (Slow addition of sat. aq. NH4Cl at 0°C) C->D E 5. Workup and Extraction (Separation of layers, extraction with ether) D->E F 6. Drying and Solvent Removal (Drying with Na2SO4, rotary evaporation) E->F G 7. Purification (Column chromatography) F->G H 8. Characterization (NMR, IR, Mass Spectrometry) G->H

Figure 2: Detailed experimental workflow for the Grignard reaction.

1. Preparation of the Grignard Reagent:

  • Glassware Preparation: All glassware must be rigorously flame-dried or oven-dried to remove any traces of water. Assemble the apparatus (a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet) while hot and allow it to cool under a stream of inert gas.[10]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. Gently warm the flask under the inert atmosphere until the purple vapor of iodine is observed and then dissipates. This process activates the magnesium surface.[10] Allow the flask to cool to room temperature.

  • Reagent Formation: Dissolve the organic halide (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add a small portion of this solution to the activated magnesium. The reaction should initiate, as indicated by gentle bubbling and the formation of a cloudy gray suspension. Once initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.[10] After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with 2,3-Difluoro-6-isopropoxybenzaldehyde:

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. Dissolve 2,3-Difluoro-6-isopropoxybenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add this solution to the dropping funnel.

  • Reaction: Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.[10] After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

3. Quenching and Workup:

  • Quenching: Cool the reaction mixture back to 0 °C in an ice-water bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to quench the reaction.[1][10] This step is exothermic and should be performed with caution.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Expected Product Characterization Data:

The structure of the synthesized substituted benzyl alcohol should be confirmed using standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons, the benzylic proton (CH-OH), the isopropoxy group protons, and the protons of the Grignard reagent's R-group.
¹³C NMR Signals for all unique carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, and the carbons of the isopropoxy and R-groups.
FT-IR A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of an O-H stretch.
Mass Spec A molecular ion peak corresponding to the calculated mass of the product.

Troubleshooting and Key Considerations

  • Failure to Initiate Grignard Formation: This is often due to wet glassware or reagents, or an unactivated magnesium surface. Ensure all components are scrupulously dry and consider adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

  • Low Yield: In addition to moisture, side reactions such as enolization of the aldehyde can lead to lower yields.[10] Performing the reaction at a low temperature (0 °C) can help to minimize this. The steric hindrance from the ortho-isopropoxy group may also contribute to lower yields.

  • Wurtz Coupling: A common side reaction is the coupling of the organic halide with the Grignard reagent. This can be minimized by slow, controlled addition of the halide during reagent formation.

Conclusion

The Grignard reaction provides a powerful and direct route to substituted benzyl alcohols from their corresponding benzaldehydes. While the synthesis involving 2,3-Difluoro-6-isopropoxybenzaldehyde requires careful attention to anhydrous conditions and may be influenced by the steric and electronic nature of the substituents, the protocol outlined in this application note provides a solid foundation for the successful synthesis and isolation of the desired product. The resulting substituted benzyl alcohol can serve as a valuable intermediate for further synthetic transformations in the pursuit of novel chemical entities.

References

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available from: [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. Available from: [Link]

  • Scribd. Grignard Reaction Purification Guide. Available from: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

  • Master Organic Chemistry. All About The Reactions of Grignard Reagents. Available from: [Link]

  • SATHEE. Chemistry Grignard Reaction Mechanism. Available from: [Link]

  • JETIR Research Journal. a review article on grignard reaction. Available from: [Link]

  • Chemguide. reaction of aldehydes and ketones with grignard reagents. Available from: [Link]

  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). 3.4.2 – Grignard Reactions with Carbonyls. Available from: [Link]

  • Arabian Journal of Chemistry. Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Available from: [Link]

  • Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). A Review on Grignard Reagent. Available from: [Link]

  • ResearchGate. A Review on Grignard Reagent. Available from: [Link]

  • Chemistry Stack Exchange. Why don't Alkyl Fluorides form Grignard Reagents. Available from: [Link]

  • University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent. Available from: [Link]

  • Quora. Why isn't fluorine used in a Grignard reagent?. Available from: [Link]

  • ACS Publications - ACS.org. Synthesis and Reactivity of Fluorinated Triaryl Aluminum Complexes | Inorganic Chemistry. Available from: [Link]

  • ResearchGate. Cross–coupling of fluoro–aromatic with Grignard reagents.. Available from: [Link]

  • DTIC. Observation and Geometry Assignment of the Conformation of Benzyl Alcohol in the Gas Phase. Available from: [Link]

  • ResearchGate. NucleophilicHydroxymethylation by the (Isopropoxydimethylsilyl)methyl Grignard Reagent: 1-(Hydroxymethyl)cyclohexanol from Cyclohexanone. Available from: [Link]

  • PMC. Synthesis of a Fluorescent Acridone using a Grignard Addition, Oxidation, and Nucleophilic Aromatic Substitution Reaction Sequence. Available from: [Link]

  • Google Patents. US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof.
  • Web Pages. 1. Grignard Reaction. Available from: [Link]

  • ACS Publications. Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes | Organic Letters. Available from: [Link]

  • SynArchive. Grignard Reaction. Available from: [Link]

  • Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Available from: [Link]

  • ResearchGate. Synthesis, Structural Characterization and Effects of Modified Synthetic Methods on the Yield of Benzyl Alcohol. Available from: [Link]

  • RSIS International. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Available from: [Link]

  • Chemistry LibreTexts. 10.7: Reactions of Alkyl Halides - Grignard Reagents. Available from: [Link]

  • Nature. Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Available from: [Link]

  • Reddit. 3 stages of my Grignard reaction : r/chemistry. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Available from: [Link]

  • PubMed. Mechanism of alkoxy groups substitution by Grignard reagents on aromatic rings and experimental verification of theoretical predictions of anomalous reactions. Available from: [Link]

  • MSU chemistry. FS14, CEM255, Week 11. Available from: [Link]

  • MDPI. Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina. Available from: [Link]

Sources

Application

Application Note: 2,3-Difluoro-6-isopropoxybenzaldehyde in Advanced Pharmaceutical Synthesis

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Strategic Rationale in Medicinal Chemistry The design of modern A...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Strategic Rationale in Medicinal Chemistry

The design of modern Active Pharmaceutical Ingredients (APIs) frequently relies on highly functionalized building blocks to optimize target binding affinity, metabolic stability, and pharmacokinetic profiles. 2,3-Difluoro-6-isopropoxybenzaldehyde (CAS: 949026-89-5) has emerged as a privileged intermediate in the synthesis of kinase inhibitors and advanced antimicrobial agents.

The strategic value of this molecule lies in its unique stereoelectronic topology. As established in foundational medicinal chemistry literature, [1]. In this specific scaffold, the two fluorine atoms exert a strong inductive electron-withdrawing effect (-I), significantly enhancing the electrophilicity of the formyl carbon. Conversely, the bulky ortho-isopropoxy group provides critical steric shielding. This dichotomy—high electronic activation coupled with steric hindrance—demands highly optimized, chemoselective synthetic protocols to successfully integrate this building block into API pipelines.

Table 1: Physicochemical & Reactivity Profiling
ParameterValue / DescriptionImpact on Synthesis & Pharmacology
CAS Number 949026-89-5Standardized registry identifier[2].
Molecular Formula C₁₀H₁₀F₂O₂High F-fraction; increases lipophilicity (LogP).
Molecular Weight 200.18 g/mol Optimal low-MW building block for fragment-based design.
Electronic Profile Highly Electrophilic CarbonylFavors rapid nucleophilic attack but requires moisture control.
Steric Profile High ortho-hindranceRequires Lewis acid activation for bulky nucleophiles.

Synthetic Workflows & Logical Relationships

The structural features of 2,3-difluoro-6-isopropoxybenzaldehyde dictate its synthetic utility. It is primarily deployed in two divergent pathways: the synthesis of fluorinated benzylamines (common in oncology targets) and the generation of fluorinated chalcones (proven to exhibit [2]).

G SM 2,3-Difluoro-6-isopropoxybenzaldehyde (CAS: 949026-89-5) RA Reductive Amination (Ti(OiPr)4, STAB) SM->RA Primary/Secondary Amines KC Knoevenagel Condensation (Piperidine, AcOH) SM->KC Active Methylene Compounds BA Fluorinated Benzylamines (Kinase Inhibitor Intermediates) RA->BA High Yield (>90%) CH Fluorinated Chalcones (Anti-MRSA Agents) KC->CH Stereoselective (E-isomer)

Synthetic divergence of 2,3-Difluoro-6-isopropoxybenzaldehyde into key API intermediates.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. They move beyond basic procedural steps by explicitly defining the causality behind reagent selection and establishing in-process analytical checkpoints to ensure reproducibility.

Protocol A: Chemoselective Reductive Amination

Objective: Synthesis of sterically hindered fluorinated benzylamines. Challenge: The 6-isopropoxy group shields the aldehyde, often leading to incomplete imine formation and poor yields with standard reducing agents.

Step-by-Step Methodology:

  • Imine Formation (Activation): In an oven-dried flask under N₂, dissolve 2,3-difluoro-6-isopropoxybenzaldehyde (1.0 eq, 10 mmol) and the target primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq) dropwise at room temperature.

    • Causality: Weak acids (like acetic acid) fail to drive imine formation due to the steric bulk of the isopropoxy group. Ti(OiPr)₄ acts as a potent, oxophilic Lewis acid, coordinating with the carbonyl oxygen to force the equilibrium forward while sequestering the generated water.

    • Self-Validation Checkpoint 1: After 4 hours, remove a 10 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS. The UV trace (254 nm) must show <5% residual aldehyde relative to the imine mass peak before proceeding.

  • Reduction: Cool the reaction mixture to 0 °C. Add Sodium triacetoxyborohydride (STAB) (2.0 eq) in three equal portions over 15 minutes. Stir for an additional 12 hours, allowing the mixture to warm to room temperature.

    • Causality: STAB is specifically chosen over NaBH₄ because it is mild and non-nucleophilic enough to [3], ensuring absolute chemoselectivity for the imine intermediate.

  • Workup & Validation: Quench the reaction with 1N NaOH to break the titanium emulsion. Extract with dichloromethane (3x), wash with brine, dry over Na₂SO₄, and concentrate.

    • Self-Validation Checkpoint 2: Perform ¹H NMR (CDCl₃) on the crude product. The complete disappearance of the highly deshielded aldehyde proton signal (~10.2 ppm) and the appearance of a new benzylic CH₂ singlet (~3.8-4.0 ppm) validates successful conversion.

Table 2: Optimization Metrics for Reductive Amination

Quantitative data demonstrating the necessity of Lewis acid activation for this specific substrate.

EntryReducing AgentAdditive / Lewis AcidSolventTemp (°C)Imine Conversion (%)Isolated Yield (%)
1NaBH₄NoneMeOH254532
2NaBH₃CNAcOH (cat.)MeOH256051
3STABNoneDCE257568
4 STAB Ti(OiPr)₄ (1.5 eq) DCE 0 to 25 >99 92
Protocol B: Knoevenagel Condensation for Antimicrobial Scaffolds

Objective: Synthesis of (E)-chalcone derivatives for MRSA inhibition screening.

Step-by-Step Methodology:

  • Condensation Initiation: Combine 2,3-difluoro-6-isopropoxybenzaldehyde (1.0 eq, 10 mmol) and a substituted acetophenone (1.0 eq) in 50 mL of toluene. Add Piperidine (0.2 eq) and Glacial Acetic Acid (0.2 eq).

    • Causality: The 2,3-difluoro motif strongly withdraws electron density, making the aldehyde highly electrophilic and susceptible to attack by the acetophenone enolate. The piperidine/AcOH buffer forms a reactive iminium ion intermediate, lowering the activation energy barrier.

  • Azeotropic Dehydration: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110 °C) for 12 hours.

    • Causality: The steric clash between the incoming enolate and the 6-isopropoxy group makes the final dehydration step thermodynamically challenging. Toluene forms an azeotrope with water; continuously removing water via the Dean-Stark trap leverages Le Chatelier's principle to drive the reversible aldol condensation to completion.

  • Validation: Cool to room temperature, concentrate under reduced pressure, and recrystallize from ethanol.

    • Self-Validation Checkpoint: Analyze the purified crystals via ¹H NMR. The presence of two doublets between 7.4 and 7.8 ppm with a coupling constant of J ≈ 15.5–16.0 Hz definitively confirms the stereoselective formation of the (E)-alkene, validating the structural integrity of the chalcone.

Pharmacodynamic Rationale

When 2,3-difluoro-6-isopropoxybenzaldehyde is successfully integrated into an API (such as a Receptor Tyrosine Kinase inhibitor), the structural motifs inherited from this building block play highly specific roles in target engagement. The [4], modulating the pKa of adjacent amines and enhancing binding kinetics.

Pathway Drug Fluorinated API (Benzylamine Core) Target Receptor Tyrosine Kinase (ATP Binding Pocket) Drug->Target Binds Steric Isopropoxy Group (Occupies Hydrophobic Pocket) Target->Steric Electronic 2,3-Difluoro Motif (Enhances Target Residence Time) Target->Electronic Inhibition Kinase Inhibition (Signal Transduction Blocked) Target->Inhibition Induces Efficacy Tumor Growth Arrest Inhibition->Efficacy Results in

Pharmacodynamic rationale for incorporating the difluoro-isopropoxy motif in kinase inhibitors.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. URL:[Link]

Method

Application Note: Reductive Amination of 2,3-Difluoro-6-isopropoxybenzaldehyde with Primary Amines

Executive Summary & Chemical Context The synthesis of complex fluorinated building blocks is a cornerstone of modern drug discovery. 2,3-Difluoro-6-isopropoxybenzaldehyde (CAS 949026-89-5) is a highly valuable, yet synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The synthesis of complex fluorinated building blocks is a cornerstone of modern drug discovery. 2,3-Difluoro-6-isopropoxybenzaldehyde (CAS 949026-89-5) is a highly valuable, yet synthetically challenging, intermediate. The primary synthetic hurdle lies in its 2,6-disubstitution pattern.

When reacting this substrate with primary amines to form secondary amines via reductive amination, chemists face competing electronic and steric forces:

  • Electronic Activation: The highly electronegative fluorine atoms at the 2- and 3-positions exert a strong inductive electron-withdrawing effect, increasing the electrophilicity of the carbonyl carbon.

  • Steric Cleft (The Limiting Factor): The carbonyl group is flanked by an ortho-fluoro group and a massive ortho-isopropoxy group. This creates a severe steric cleft that blocks the Bürgi-Dunitz trajectory, physically preventing bulky primary amines from effectively attacking the carbonyl to form the requisite hemiaminal intermediate.

Because of this dominant steric hindrance, standard direct reductive amination conditions often stall or yield high amounts of unreacted starting material when applied to hindered amines. To achieve high yields, the experimental design must be strictly dictated by the steric profile of the incoming amine.

DecisionTree Start Primary Amine + 2,3-Difluoro-6-isopropoxybenzaldehyde Check Assess Amine Steric Bulk & Nucleophilicity Start->Check Unhindered Unhindered / Strong (e.g., Methylamine, Benzylamine) Check->Unhindered Low Steric Hindrance Hindered Hindered / Weak (e.g., t-Butylamine, Anilines) Check->Hindered High Steric Hindrance ProtocolA Protocol A: Direct Reductive Amination NaBH(OAc)3, DCE Unhindered->ProtocolA ProtocolB Protocol B: Lewis Acid Mediated Ti(OiPr)4, then NaBH4 Hindered->ProtocolB

Workflow for selecting the optimal reductive amination protocol based on amine sterics.

Experimental Protocols: Self-Validating Systems

As a best practice, every reaction must be treated as a self-validating system. Do not proceed to the reduction step blindly; verify intermediate formation to prevent the irreversible reduction of the starting aldehyde into a dead-end benzyl alcohol.

Protocol A: Direct Reductive Amination (For Unhindered Amines)

This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)3), a mild reducing agent that selectively reduces iminium ions over aldehydes due to the electron-withdrawing acetate ligands dampening its hydridic character[1].

Target Substrates: Methylamine, ethylamine, benzylamine, and unhindered aliphatic amines.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask under nitrogen, add 2,3-Difluoro-6-isopropoxybenzaldehyde (1.0 equiv) and the primary amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Pre-equilibration: Stir the mixture at room temperature for 30–60 minutes.

    • Causality: This allows the initial nucleophilic attack and subsequent dehydration to reach equilibrium, maximizing the concentration of the transient iminium ion before the reducing agent is introduced.

  • Validation Checkpoint: Analyze a 10 µL aliquot via TLC (Hexanes/EtOAc 3:1). The appearance of a baseline/polar spot confirms hemiaminal/iminium formation.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) portion-wise over 5 minutes.

    • Causality: Portion-wise addition prevents localized exotherms that could degrade the iminium intermediate.

  • Completion: Stir for 12–18 hours at room temperature.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (gas evolution will occur). Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Lewis Acid-Mediated Indirect Amination (For Hindered Amines)

For sterically hindered amines (e.g., tert-butylamine) or weak nucleophiles (e.g., anilines), the equilibrium heavily favors the starting materials. Titanium(IV) isopropoxide (Ti(OiPr)4) is required to act as both a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation[2].

Target Substrates: tert-Butylamine, substituted anilines, and bulky API intermediates.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried flask under nitrogen, add the aldehyde (1.0 equiv), the hindered primary amine (1.2 equiv), and anhydrous THF (0.2 M).

  • Lewis Acid Activation: Add Ti(OiPr)4 (2.0 equiv) dropwise via syringe.

    • Causality: The titanium coordinates to the carbonyl oxygen, drastically increasing its electrophilicity to overcome the steric shielding of the 6-isopropoxy group.

  • Imine Formation: Stir at room temperature for 12 hours.

  • Validation Checkpoint (Critical): Pull a 50 µL aliquot, concentrate it, and analyze via 1H NMR. Confirm the disappearance of the aldehyde proton signal (~10.3 ppm) and the appearance of the imine proton signal (~8.4–8.6 ppm). Do not proceed to reduction unless conversion is >90%.

  • Reduction: Cool the reaction to 0 °C. Add Sodium Borohydride (NaBH4) (1.5 equiv) dissolved in a minimal amount of absolute ethanol.

    • Causality: Once the imine is fully formed and isolated in solution, the stronger reductant NaBH4 can be safely used without risking the reduction of the starting aldehyde.

  • Quench & Precipitation: Stir for 4 hours, warming to room temperature. Quench by adding 1M NaOH (approx. 2 mL per mmol of Ti).

    • Causality: Aqueous base hydrolyzes the titanium complex into titanium dioxide (TiO2), which forms a granular white precipitate. Quenching with pure water forms gelatinous titanium hydroxides that trap the product and cause severe emulsions.

  • Filtration: Filter the resulting suspension through a tightly packed pad of Celite, washing the filter cake thoroughly with ethyl acetate (EtOAc).

  • Workup: Transfer the filtrate to a separatory funnel, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Mechanism Aldehyde Aldehyde + Hindered Amine Complex Titanium Coordination Aldehyde->Complex Ti(OiPr)4 Imine Stable Imine Intermediate Complex->Imine -H2O -Isopropanol Amine Secondary Amine Product Imine->Amine NaBH4 (0 °C to RT)

Mechanistic pathway of Ti(OiPr)4-mediated imine formation and subsequent reduction.

Quantitative Data: Protocol Comparison

The following table summarizes the expected yield profiles when applying Protocol A versus Protocol B to 2,3-Difluoro-6-isopropoxybenzaldehyde, highlighting the necessity of Lewis acid activation for hindered trajectories.

Primary AmineSteric / Electronic ProfileProtocol A Yield (%)Protocol B Yield (%)
Methylamine Unhindered / Strong Nucleophile85 – 92% 80 – 85%
Benzylamine Unhindered / Strong Nucleophile82 – 88% 85 – 89%
tert-Butylamine Highly Hindered / Strong Nucleophile< 15% (Stalls)72 – 78%
4-Methoxyaniline Moderate Hindrance / Weak Nucleophile20 – 30%75 – 82%

Note: Yields represent isolated, chromatographically purified products. Protocol A is highly efficient for unhindered substrates but fails against the steric cleft of the 2,6-disubstituted ring when paired with bulky amines.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (1996) URL: [Link]

  • Title: Sodium Cyanoborohydride and Lewis Acid Mediated Reductive Aminations Source: Common Organic Chemistry URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,3-Difluoro-6-isopropoxybenzaldehyde by Recrystallization

Welcome to the technical support center for the purification of 2,3-Difluoro-6-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve hig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2,3-Difluoro-6-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this key intermediate through recrystallization. We will explore the foundational principles, provide a detailed experimental protocol, and address common challenges you may encounter. Our approach is grounded in established chemical principles and extensive laboratory experience to ensure you can confidently and successfully purify your compound.

Compound Profile: 2,3-Difluoro-6-isopropoxybenzaldehyde

Understanding the physicochemical properties of your compound is the first step towards developing a robust purification strategy.

PropertyValue / InformationSource / Rationale
Molecular Formula C₁₀H₁₀F₂O₂Derived from structure.
Molecular Weight 200.18 g/mol Calculated from formula.
Appearance Expected to be a solid at room temperature.Based on analogous structures like 2,3-Difluoro-6-methoxybenzaldehyde, which is a solid.[1][2]
Melting Point (MP) Not explicitly reported. Expected to be determined experimentally. The related compound, 2,3-Difluoro-6-methoxybenzaldehyde, has a melting point of 55-57°C.[1]A key indicator of purity; a sharp melting point range close to the literature value (once established) signifies high purity.[3]
Polarity Moderately polar.The presence of polar aldehyde and ether groups, combined with a fluorinated aromatic ring, dictates its solubility.[4]
Solubility Profile Generally soluble in polar organic solvents (e.g., alcohols, acetone) and less soluble in non-polar solvents (e.g., hexanes).The principle of "like dissolves like" is fundamental for selecting a recrystallization solvent.[4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization?

A1: Recrystallization is a purification technique for solid organic compounds.[5] Its success hinges on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[6] An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4°C).[7] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. The impurities, which are either present in smaller amounts or are more soluble in the cold solvent, remain in the solution (the "mother liquor").[5][8]

Q2: How do I select the best solvent for recrystallizing 2,3-Difluoro-6-isopropoxybenzaldehyde?

A2: The ideal solvent should meet several criteria:

  • High-Temperature Solubility: It must dissolve the compound completely when hot.[6]

  • Low-Temperature Insolubility: The compound should be poorly soluble or insoluble when the solvent is cold.[6]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).[7]

  • Inertness: The solvent must not react with the compound.[6]

  • Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out".[5][9]

  • Volatility: It should be volatile enough to be easily removed from the purified crystals.[6]

For 2,3-Difluoro-6-isopropoxybenzaldehyde, start by testing solvents like isopropanol, ethanol, acetone, ethyl acetate, and mixtures such as ethanol/water or acetone/hexanes.

Q3: Why is slow cooling important?

A3: Slow cooling is crucial for the formation of large, well-ordered crystals.[10] A gradual decrease in temperature allows the molecules of the target compound to selectively deposit onto the growing crystal lattice, excluding impurities.[11] Rapid cooling can cause the compound to precipitate out of solution too quickly, trapping impurities within the crystal structure and leading to a less pure product.[3][12]

Experimental Protocol: Recrystallization Workflow

This protocol provides a step-by-step guide for the purification of 2,3-Difluoro-6-isopropoxybenzaldehyde.

Step 1: Solvent Selection
  • Place approximately 20-30 mg of the crude compound into several small test tubes.

  • Add a few drops of a different test solvent (e.g., ethanol, isopropanol, water, hexanes) to each tube at room temperature. Observe the solubility. A suitable solvent should not dissolve the compound at this stage.[7]

  • Gently heat the test tubes that showed poor room-temperature solubility. Add the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool to room temperature, then place them in an ice bath. The best solvent is one that produces a high yield of crystals upon cooling.

Step 2: The Recrystallization Process
  • Dissolution: Place the crude 2,3-Difluoro-6-isopropoxybenzaldehyde in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).[5] Add a minimal amount of the selected recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate. Add more hot solvent in small portions until the solid is completely dissolved.[10] It is critical to use the minimum amount of hot solvent required to create a saturated solution.[11]

  • (Optional) Hot Filtration: If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them before cooling.

  • Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the crystals thoroughly. Air drying is suitable, but a vacuum oven at a temperature well below the compound's melting point is more efficient. Incomplete drying can depress the melting point.[5]

Workflow Diagram

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis start Start with Crude Compound dissolve Dissolve in MINIMAL Hot Solvent start->dissolve hot_filt Hot Filter (if needed) dissolve->hot_filt Insoluble impurities? cool_rt Cool Slowly to Room Temp dissolve->cool_rt No insoluble impurities hot_filt->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filt Vacuum Filtration cool_ice->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry analyze Analyze Purity (e.g., MP) dry->analyze end_node Pure Product analyze->end_node

Caption: General workflow for single-solvent recrystallization.

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section addresses the most common issues encountered during recrystallization.

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling Too much solvent was used , resulting in an unsaturated solution.[3][9]Boil off some of the solvent to concentrate the solution and attempt to cool again.[9]
The solution is supersaturated and requires nucleation.Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a "seed crystal" of the pure compound.[13]
"Oiling Out" (Compound separates as a liquid)The melting point of the compound is lower than the boiling point of the solvent.[9][12]Reheat the solution to redissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble and re-cool slowly. Alternatively, select a lower-boiling point solvent.
Significant impurities are present, depressing the melting point.The crude material may require pre-purification (e.g., by another extraction or chromatography) before attempting recrystallization.
Low Recovery / Poor Yield Too much solvent was used, leaving a significant amount of product in the mother liquor.[12]Concentrate the mother liquor by evaporation and cool it to recover a second crop of crystals (which may be less pure).
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus is pre-heated and perform the filtration as quickly as possible.
The crystals were washed with solvent that was not cold, re-dissolving the product.Always use ice-cold solvent for washing the collected crystals.[5]
Colored Impurities in Crystals Colored impurities were not fully removed.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can also adsorb the desired product.[12]
Troubleshooting Logic Diagram

G start Solution Cooled, What is the Result? no_xtal No Crystals Form start->no_xtal oiled_out Oily Layer Forms start->oiled_out poor_yield Crystals Form, but Yield is Low start->poor_yield success Good Crystal Yield start->success sol_boil Boil off excess solvent no_xtal->sol_boil Likely too much solvent sol_scratch Scratch flask / Add seed crystal no_xtal->sol_scratch If solution is concentrated sol_reheat Reheat, add anti-solvent, re-cool slowly oiled_out->sol_reheat MP < BP of solvent? sol_solvent Choose a lower-boiling solvent oiled_out->sol_solvent sol_mother Concentrate mother liquor for 2nd crop poor_yield->sol_mother sol_wash Review washing procedure (use ice-cold solvent) poor_yield->sol_wash

Caption: Decision tree for troubleshooting common recrystallization issues.

Alternative Purification Strategies

If recrystallization proves ineffective for 2,3-Difluoro-6-isopropoxybenzaldehyde, or if impurities persist, consider these alternative methods:

  • Bisulfite Adduct Formation: Aromatic aldehydes can react with sodium bisulfite to form a solid, water-soluble adduct.[14][15] This adduct can be separated from non-aldehyde impurities by extraction. The pure aldehyde can then be regenerated by treating the adduct with a base (e.g., NaHCO₃ solution).[15] This is a highly selective method for purifying aldehydes.[14]

  • Column Chromatography: Silica gel chromatography is a powerful technique for separating compounds based on polarity.[15] For an aldehyde of moderate polarity, a solvent system such as ethyl acetate/hexanes would likely provide good separation from both more polar (e.g., corresponding carboxylic acid) and less polar impurities.

References

  • PubChem. (n.d.). 2,3-Difluoro-6-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem355 Labbook-2020. (2020). Recrystallization. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,3-difluoro-6-methoxybenzaldehyde. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • St. Jean, D. J., Jr., & Fandrick, K. R. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1198–1201. Retrieved from [Link]

  • Google Patents. (n.d.). CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.
  • LibreTexts Chemistry. (2021). 2.1: Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). US9018421B2 - Separation of aromatic aldehydes.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry). Research Starters. Retrieved from [Link]

  • Oreate AI Blog. (2026). The Art and Science of Choosing the Right Recrystallization Solvent. Retrieved from [Link]

  • European Publication Server. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization Solvent Selection Guide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 2,3-Difluoro-6-isopropoxybenzaldehyde

Welcome to the technical support resource for 2,3-Difluoro-6-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2,3-Difluoro-6-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the synthesis, purification, and handling of this compound. We will explore common impurities, their origins, and robust analytical methods for their detection and quantification.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during your work, providing explanations and actionable solutions based on the likely impurities present.

Question: My HPLC chromatogram shows an unexpected early-eluting peak. What could it be?

Answer: An early-eluting peak in a reversed-phase HPLC analysis typically indicates a more polar compound than the desired product. The most probable identity of this impurity is 2,3-difluorophenol , an unreacted starting material from the initial synthetic step.

Causality: The synthesis of the ether precursor, 1,2-difluoro-3-isopropoxybenzene, is commonly achieved via a Williamson ether synthesis.[1][2] In this reaction, 2,3-difluorophenol is deprotonated and reacted with an isopropyl halide. If this reaction does not go to completion, the unreacted phenol will be carried through the subsequent steps. Its higher polarity, due to the acidic hydroxyl group, results in a shorter retention time on a C18 column compared to the much less polar isopropoxy-substituted product.

Question: I'm observing a peak with a similar retention time to my product, but with a different mass in GC-MS analysis. What is the likely cause?

Answer: A peak with a similar retention time but a different mass often points to an isomeric impurity. In the synthesis of 2,3-Difluoro-6-isopropoxybenzaldehyde, the most likely isomer is 3,4-Difluoro-2-isopropoxybenzaldehyde .

Causality: The introduction of the aldehyde group is typically achieved through a directed ortho-lithiation of the 1,2-difluoro-3-isopropoxybenzene precursor, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[3][4][5] The isopropoxy group directs the lithiation to the ortho position (C6). However, the fluorine atoms also influence the acidity of the aromatic protons.[6] Minor deprotonation at the C4 position can occur, leading to the formation of the 3,4-difluoro-2-isopropoxy isomer after formylation. Due to their similar structures and boiling points, these isomers can be difficult to separate by standard purification techniques and may co-elute or have very close retention times in chromatography.[7]

Diagram: Synthetic Pathway and Formation of Key Impurities

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Directed Ortho-lithiation & Formylation cluster_2 Degradation A 2,3-Difluorophenol C 1,2-Difluoro-3- isopropoxybenzene A->C Base (e.g., K2CO3) SN2 Reaction [2] Impurity1 Unreacted 2,3-Difluorophenol A->Impurity1 Incomplete Reaction B Isopropyl bromide (or iodide) B->C Base (e.g., K2CO3) SN2 Reaction [2] D 1,2-Difluoro-3- isopropoxybenzene C->D F 2,3-Difluoro-6- isopropoxybenzaldehyde (Product) D->F Directed ortho-Metalation [32] Impurity2 3,4-Difluoro-2- isopropoxybenzaldehyde (Isomeric Impurity) D->Impurity2 Side Lithiation at C4 [15] E 1. n-BuLi 2. DMF E->F Directed ortho-Metalation [32] G Product Impurity3 2,3-Difluoro-6- isopropoxybenzoic acid (Oxidation Product) G->Impurity3 Oxidation [6] H Air (O2) H->Impurity3 Oxidation [6]

Caption: Synthetic pathway and origin of common impurities.

Question: My purified product becomes acidic upon storage and shows a new spot on TLC. Why is this happening?

Answer: This is a classic sign of product degradation. The aldehyde functional group is susceptible to oxidation, especially when exposed to air, forming the corresponding carboxylic acid: 2,3-Difluoro-6-isopropoxybenzoic acid .[8]

Causality: Benzaldehydes, in general, are prone to air oxidation, and this process can be accelerated by light and trace metal impurities. The resulting benzoic acid is a crystalline solid, often with a higher melting point and different solubility profile than the starting aldehyde. Its presence will lower the pH of the sample. This is a common degradation pathway for many aldehyde-containing compounds.[9]

Preventative Measures: To ensure the long-term stability of 2,3-Difluoro-6-isopropoxybenzaldehyde, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass vial at reduced temperatures (2-8°C is recommended).[8][10]

Frequently Asked Questions (FAQs)

Q1: What are the primary types of impurities I should be aware of when working with 2,3-Difluoro-6-isopropoxybenzaldehyde?

A1: The impurities can be broadly categorized into three groups:

  • Process-Related Impurities: These originate from the synthetic route and include unreacted starting materials (e.g., 2,3-difluorophenol, 1,2-difluoro-3-isopropoxybenzene) and side-products (e.g., isomeric benzaldehydes).[8]

  • Degradation Products: The most common is the corresponding benzoic acid, formed by oxidation of the aldehyde group.[8]

  • Residual Solvents: Solvents used during the reaction and purification (e.g., THF, diethyl ether, hexanes) may be present in trace amounts.

Q2: How can I best detect and quantify these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying purity and detecting non-volatile impurities like the starting materials and the benzoic acid degradation product. A reversed-phase C18 column with a UV detector is typically effective.[9][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile and semi-volatile impurities, including residual solvents and isomeric by-products. The mass spectrometer provides structural information, aiding in the identification of unknown peaks.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for structural confirmation of the final product and can be used to identify and quantify major impurities if their signals are resolved from the product's signals. The aldehyde proton signal around 10 ppm is particularly diagnostic in ¹H NMR.[14][15][16]

Q3: My product is an oil, but the literature suggests it should be a solid. What could be the issue?

A3: The presence of impurities, particularly residual solvents or unreacted starting materials, can depress the melting point of a compound, causing it to appear as an oil or a low-melting solid. The related compound, 2,3-Difluoro-6-methoxybenzaldehyde, is reported as a solid with a melting point of 55-57°C. It is reasonable to expect the isopropoxy analog to also be a solid at room temperature. We recommend re-purifying your material, ensuring all solvents are thoroughly removed under high vacuum.

Analytical Protocols

Protocol 1: General Purpose HPLC Method for Purity Assessment

This protocol provides a starting point for the analysis of 2,3-Difluoro-6-isopropoxybenzaldehyde and its common non-volatile impurities.

ParameterSpecification
Instrument HPLC system with UV Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 15 minutes, hold for 3 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 5 µL
Sample Prep. 1 mg/mL in Acetonitrile

Expected Elution Order: 2,3-Difluoro-6-isopropoxybenzoic acid → 2,3-Difluorophenol → 2,3-Difluoro-6-isopropoxybenzaldehyde → 1,2-Difluoro-3-isopropoxybenzene.

Protocol 2: GC-MS Method for Volatile Impurities and Isomers

This method is suitable for identifying isomeric impurities and residual solvents.

ParameterSpecification
Instrument Gas Chromatograph with Mass Spectrometer
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 250 °C
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
MS Ion Source 230 °C
Scan Range 40-450 amu
Sample Prep. 1 mg/mL in Dichloromethane

Diagram: Analytical Workflow for Impurity Profiling

G cluster_0 Chromatographic Separation cluster_1 Impurity Identification cluster_2 Structural Confirmation Sample Crude or Stored Sample of 2,3-Difluoro-6- isopropoxybenzaldehyde HPLC HPLC-UV (Protocol 1) Sample->HPLC GCMS GC-MS (Protocol 2) Sample->GCMS HPLC_Imp Detects: - Benzoic Acid - Phenol (unreacted) - Quantifies Purity HPLC->HPLC_Imp GCMS_Imp Detects: - Isomeric Aldehyde - Ether Precursor - Residual Solvents GCMS->GCMS_Imp NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC_Imp->NMR For unknown peaks GCMS_Imp->NMR For unknown peaks NMR_Conf Confirms structure of: - Main Product - Isolated Impurities NMR->NMR_Conf

Caption: Recommended workflow for comprehensive impurity analysis.

References

  • HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. (2025). ResearchGate. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Lithiation | Organolithium Reagents | Chemical Processes. Vapourtec. [Link]

  • proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's CHEMISTRY. [Link]

  • Method for preparing 2,3-difluorobenzaldehyde. (CN102659544A).
  • Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride. Organic Chemistry Portal. [Link]

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015). Master Organic Chemistry. [Link]

  • 2,3-Difluoro-6-hydroxybenzaldehyde. PubChem. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. (2013). PubMed. [Link]

  • What are the optimal conditions for GC analysis of benzaldehyde? (2014). ResearchGate. [Link]

  • Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. PMC. [Link]

  • Selected portion of the 1 H NMR spectra of benzaldehyde-glycerol... ResearchGate. [Link]

  • Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates. ResearchGate. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks. PMC. [Link]

  • Syazana et al., Afr J Tradit Complement Altern Med. (2013) 10(2):180-188. AJOL. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Toxics. [Link]

  • Pd-catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as. NSF PAR. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Chem-Station. [Link]

  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. (2019). ResearchGate. [Link]

  • Construction and transformations of 2,2-difluoro-2,3-dihydrofurans from enaminones and diflurocarbene. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Organolithium reagent. New World Encyclopedia. [Link]

  • Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. ChemRxiv. [Link]

  • Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations. Acta Pharmaceutica. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]

  • 3.4: Organolithium Compounds. (2023). Chemistry LibreTexts. [Link]

  • Organolithium reagent. Wikipedia. [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019). RSC Publishing. [Link]

  • Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences. [Link]

  • NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. Journal of Chemical Education. [Link]

  • Method of making organolithium compounds. (US3155736A).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,3-Difluoro-6-isopropoxybenzaldehyde Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on late-stage drug development campaigns where highly functionalized building blocks become synthetic bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on late-stage drug development campaigns where highly functionalized building blocks become synthetic bottlenecks. 2,3-Difluoro-6-isopropoxybenzaldehyde presents a unique trifecta of reactivity challenges:

  • Extreme Steric Hindrance: The di-ortho substitution (fluorine at C2, isopropoxy at C6) severely blocks the Bürgi-Dunitz trajectory required for nucleophilic attack at the aldehyde.

  • Electrophilic Vulnerability: The C2 fluorine is highly activated toward Nucleophilic Aromatic Substitution (SNAr).

  • Ether Lability: The bulky isopropoxy group is prone to Lewis acid-mediated cleavage.

Below is our comprehensive troubleshooting guide to help you navigate these competing pathways, specifically focusing on the most commonly failed transformation: Reductive Amination .

Part 1: Diagnostic FAQ & Troubleshooting

Q1: Why is my reductive amination yielding mostly unreacted starting material (<10% product)? The Causality: Standard reducing agents like1 require the transient formation of an imine or iminium ion[1]. The bulky 6-isopropoxy group creates a steric shield around the C1 carbonyl. Under standard conditions, the equilibrium heavily favors the starting aldehyde, and the hydride reagent eventually degrades before the imine can form. The Solution: You must use a transient Lewis acid to force the condensation. Titanium(IV) isopropoxide (Ti(O-iPr)₄) is the gold standard because it acts as both a water scavenger and a Lewis acid to 2[2].

Q2: My LC-MS shows a major byproduct with a mass corresponding to [M + Amine - 19 Da]. What is happening? The Causality: You are observing a classic 3[3]. The fluorine at the C2 position is highly activated by the strongly electron-withdrawing ortho-aldehyde group and the adjacent C3 fluorine. Because the imine formation is sterically delayed, the primary or secondary amine nucleophile has ample time to attack the C2 position instead, displacing the fluoride ion. The Solution: Avoid excess heating and accelerate the imine formation step using Ti(O-iPr)₄ to kinetically outcompete the SNAr pathway.

Q3: I used AlCl₃ to force the imine formation, but my LC-MS shows a mass loss of 42 Da. Why? The Causality: You have cleaved the isopropoxy ether. Isopropyl aryl ethers are highly susceptible to4[4]. Aggressive Lewis acids like AlCl₃ or BBr₃ coordinate to the ether oxygen, leading to the expulsion of an isopropyl cation (loss of propene, -42 Da) and yielding a phenol byproduct. The Solution: Switch to a milder, oxophilic Lewis acid like Ti(O-iPr)₄, which is strong enough to activate the aldehyde but too mild to cleave the ether.

Part 2: Quantitative Chemoselectivity Profiling

To illustrate the causality of reagent selection, below is a comparative data summary of reductive amination conditions applied to 2,3-Difluoro-6-isopropoxybenzaldehyde with a standard primary amine.

Reagent SystemImine Conversion (%)SNAr Byproduct (%)Ether Cleavage (%)Target Amine Yield (%)Mechanistic Causality
NaBH(OAc)₃, DCE, RT < 10%~ 5%0%< 10% Steric blockade prevents initial nucleophilic attack on the carbonyl.
Amine (excess), Heat (80°C) < 15%> 60%0%< 10% Thermal energy overcomes the SNAr activation barrier at C2 faster than imine condensation.
AlCl₃, Amine, NaCNBH₃ > 90%~ 5%> 80%< 5% Aggressive Lewis acidity forces condensation but rapidly cleaves the isopropyl ether.
Ti(O-iPr)₄ (1.5 eq), NaBH(OAc)₃ > 95%< 2%0%> 85% Mild oxophilicity activates the aldehyde and scavenges water without triggering ether cleavage.

Part 3: Mechanistic Failure & Success Pathways

The following diagram maps the competing reaction trajectories based on your choice of reagents.

ReactionPathways Start 2,3-Difluoro-6-isopropoxybenzaldehyde + Primary Amine Steric Steric Blockade (Standard Hydrides) Start->Steric NaBH(OAc)3 alone EtherCleavage Ether Cleavage (Strong Lewis Acids) Start->EtherCleavage AlCl3 / BBr3 SNAr SNAr at C2 (Excess Amine / Heat) Start->SNAr Nucleophilic Attack Ti_Imine Ti(O-iPr)4 Activation (Controlled Lewis Acidity) Start->Ti_Imine Ti(O-iPr)4, DCE SubGraph_Fails SubGraph_Fails Unreacted Aldehyde Unreacted Aldehyde Steric->Unreacted Aldehyde Phenol Byproduct Phenol Byproduct EtherCleavage->Phenol Byproduct SubGraph_Side SubGraph_Side C2-Aminated Byproduct C2-Aminated Byproduct SNAr->C2-Aminated Byproduct SubGraph_Success SubGraph_Success Product Target Secondary Amine (High Yield) Ti_Imine->Product NaBH4 or NaBH(OAc)3

Figure 1: Chemoselectivity map for the reductive amination of 2,3-Difluoro-6-isopropoxybenzaldehyde.

Part 4: Self-Validating Experimental Protocol

To bypass the steric and electronic pitfalls described above, utilize this optimized, step-by-step Ti(O-iPr)₄-mediated reductive amination protocol.

Materials Required:

  • 2,3-Difluoro-6-isopropoxybenzaldehyde (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄) (1.5 - 2.0 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • System Preparation: Charge a flame-dried round-bottom flask with 2,3-Difluoro-6-isopropoxybenzaldehyde (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCE (0.2 M concentration). Causality: A highly concentrated, anhydrous environment is critical to drive the unfavorable imine equilibrium forward.

  • Lewis Acid Addition: Add Ti(O-iPr)₄ (1.5 eq) dropwise at room temperature. Stir the reaction mixture at room temperature (do not exceed 40 °C) for 12 hours. Causality: Ti(O-iPr)₄ acts as a mild Lewis acid to activate the sterically hindered carbonyl and simultaneously reacts with the generated water to form insoluble TiO₂, irreversibly pushing the reaction to the imine.

  • Self-Validation Checkpoint (IPC): Before proceeding, pull a 10 µL aliquot, quench with methanol, and analyze via LC-MS. You must observe the mass of the intermediate imine [M + Amine - H2O + H]+. If >15% unreacted aldehyde remains, add an additional 0.5 eq of Ti(O-iPr)₄ and stir for 4 more hours. Do not proceed to reduction until imine formation is verified.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (2.0 eq) in three portions over 15 minutes. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench & Workup: Quench the reaction by adding an equal volume of saturated aqueous Rochelle's salt (potassium sodium tartrate) or 1M NaOH. Stir vigorously for 1-2 hours. Causality: Titanium salts form brutal emulsions. Rochelle's salt sequesters the titanium into a water-soluble tartrate complex, allowing for clean phase separation.

  • Isolation: Filter the biphasic mixture through a thin pad of Celite to remove any residual TiO₂. Extract the aqueous layer with dichloromethane, dry the combined organics over Na₂SO₄, and concentrate under reduced pressure.

Part 5: References

  • Selective Cleavage of Isopropyl Aryl Ethers by Aluminium Trichloride Source: The Journal of Organic Chemistry (via Researcher.life) URL:4

  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide Source: PubMed Central (PMC) / NIH URL:3

  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines Source: Thieme Connect URL:2

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Sciencemadness.org URL:1

Sources

Optimization

Technical Support Center: Scaling the Synthesis of 2,3-Difluoro-6-isopropoxybenzaldehyde

Welcome to the technical support center for the synthesis of 2,3-Difluoro-6-isopropoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,3-Difluoro-6-isopropoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into successfully scaling this synthesis. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Synthetic Pathway Overview: The Ortho-Lithiation Approach

The most reliable and regioselective method for synthesizing 2,3-Difluoro-6-isopropoxybenzaldehyde is through a directed ortho-metalation (DoM) followed by formylation. This strategy leverages the powerful directing ability of the fluorine atom at the C-2 position. The fluorine atom, being highly electronegative, increases the acidity of the adjacent C-H bond at C-6, facilitating its deprotonation by a strong organolithium base. The isopropoxy group at C-1 further stabilizes the resulting lithiated intermediate.

The overall transformation is depicted below:

Synthetic_Pathway cluster_0 Step 1: Directed ortho-Metalation cluster_1 Step 2: Formylation & Work-up Start 1-Isopropoxy-2,3-difluorobenzene Intermediate Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or Lithium diisopropylamide (LDA) Anhydrous THF, -78 °C Start->Intermediate Lithiated 2,3-Difluoro-6-isopropoxy- phenyllithium Intermediate Intermediate->Lithiated DMF N,N-Dimethylformamide (DMF) -78 °C Lithiated->DMF Electrophilic Quench Quench Aqueous Quench (e.g., NH4Cl) & Acidic Work-up DMF->Quench Product 2,3-Difluoro-6-isopropoxybenzaldehyde Quench->Product caption Figure 1. Synthetic workflow for 2,3-Difluoro-6-isopropoxybenzaldehyde. Troubleshooting_Guide cluster_P1 cluster_P2 cluster_P3 cluster_P4 Start Problem Encountered P1 Low or No Product Yield Start->P1 P2 Multiple Isomers or Side Products Start->P2 P3 Incomplete Reaction Start->P3 P4 Purification Difficulties Start->P4 C1a Inactive Base (LDA/LiTMP)? P1->C1a C1b Moisture Contamination? P1->C1b C2a Incorrect Lithiation Site? P2->C2a C2b Side reaction with DMF? P2->C2b C3a Insufficient Base? P3->C3a C4a Co-eluting Impurities? P4->C4a S1a Solution: Titrate base before use. C1a->S1a S1b Solution: Ensure all glassware is oven-dried and solvents are anhydrous. C1b->S1b S2a Solution: Use a more sterically hindered base (LiTMP). Ensure temperature is at -78 °C. C2a->S2a S2b Solution: Add DMF slowly to the lithiated intermediate, not the other way around. C2b->S2b S3a Solution: Use 1.1-1.2 equivalents of base. Increase lithiation time. C3a->S3a S4a Solution: Optimize chromatography solvent system. Consider recrystallization from a different solvent pair. C4a->S4a caption Figure 2. Troubleshooting decision tree.

Troubleshooting

Technical Support Center: Handling &amp; Storage of 2,3-Difluoro-6-isopropoxybenzaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, synthetic chemists, and drug development professionals who require rigorous, field-proven protocols...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, synthetic chemists, and drug development professionals who require rigorous, field-proven protocols for handling highly reactive, air-sensitive building blocks.

This document provides mechanistic insights, self-validating protocols, and troubleshooting FAQs to ensure the integrity of your reagents and the reproducibility of your syntheses.

Compound Profile & Critical Specifications

Before handling the reagent, it is critical to understand its quantitative specifications and inherent vulnerabilities.

ParameterSpecification
Chemical Name 2,3-Difluoro-6-isopropoxybenzaldehyde
CAS Number 949026-89-5[1]
Molecular Formula C10H10F2O2[1]
Molecular Weight 200.18 g/mol [2]
Primary Sensitivities Oxygen (Autoxidation), Light (Photochemical initiation)
Recommended Storage 2–8°C, sealed under inert gas (Argon/N2), protected from light

Mechanistic Insight: The Autoxidation Pathway

Why is this compound so sensitive to air? The degradation of 2,3-Difluoro-6-isopropoxybenzaldehyde is not merely a passive expiration; it is an active, free-radical chain reaction known as autoxidation[3]. The aldehydic C–H bond possesses a relatively low dissociation energy. When exposed to ambient oxygen and initiated by light (hv) or trace metal impurities, a radical abstracts the aldehydic hydrogen to form an acyl radical.

This acyl radical rapidly reacts with molecular oxygen to form a peroxy radical, which subsequently abstracts another hydrogen to form a highly reactive perbenzoic acid intermediate. Finally, this peracid reacts with an unoxidized benzaldehyde molecule, yielding two molecules of 2,3-difluoro-6-isopropoxybenzoic acid[3]. Understanding this causality dictates our handling strategy: we must eliminate both oxygen (the reactant) and light (the initiator).

Autoxidation A 2,3-Difluoro-6-isopropoxybenzaldehyde (Ar-CHO) B Initiation (O2 / Light) Acyl Radical Formation (Ar-C•=O) A->B O2, hv C Propagation (O2) Peroxy Radical (Ar-CO-O-O•) B->C + O2 D H-Abstraction Perbenzoic Acid (Ar-CO3H) C->D + Ar-CHO (- Ar-C•=O) E Reaction with Ar-CHO (Baeyer-Villiger type / Radical) D->E + Ar-CHO F Degradation Product: 2,3-Difluoro-6-isopropoxybenzoic acid (Ar-COOH) E->F 2x Ar-COOH

Free-radical autoxidation pathway of benzaldehydes into benzoic acids.

Standard Operating Procedure: Inert Transfer Workflow

To prevent the ingress of oxygen, specialized packaging (such as the Sure/Seal™ system[4]) and rigorous inert-atmosphere transfer techniques must be employed[5]. The following protocol utilizes the positive-pressure syringe transfer method. Every step includes a Self-Validation Check to ensure the system's integrity before proceeding.

SyringeTransfer Step1 1. Prepare Equipment Oven-dry syringe & needles. Cool under Argon. Step2 2. Purge Syringe Pierce septum, draw Argon, expel outside (Repeat 3x). Step1->Step2 Step3 3. Pressurize Bottle Inject Argon volume equal to desired reagent volume. Step2->Step3 Step4 4. Withdraw Reagent Slowly draw liquid, avoiding bubbles. Keep tip submerged. Step3->Step4 Step5 5. Transfer & Dispense Pierce reaction flask septum, dispense slowly under stirring. Step4->Step5

Step-by-step inert gas syringe transfer workflow for air-sensitive reagents.

Step-by-Step Methodology:
  • Equipment Preparation: Bake glass syringes and stainless-steel needles (18- to 21-gauge) in an oven at 120°C for at least 4 hours to remove adsorbed surface moisture[6]. Cool them actively under an Argon stream.

  • Syringe Purging: Connect an Argon line to a Schlenk manifold. Pierce a blank septum with the needle, draw Argon into the syringe, and expel it. Repeat this purge cycle three times to displace all internal atmospheric oxygen[7].

    • Self-Validation Check: When drawing Argon, the plunger should move smoothly. If it pulls back forcefully, your inert gas line lacks sufficient positive pressure, risking air ingress.

  • Pressurizing the Reagent Vessel: Insert the purged syringe into the septum of the reagent bottle. Inject a volume of Argon slightly greater than the volume of reagent you intend to withdraw.

    • Causality: This creates positive pressure, ensuring that when you withdraw the liquid, a vacuum is not formed. A vacuum would draw ambient air into the bottle through the puncture hole once the needle is removed[6].

    • Self-Validation Check: After injecting Argon, the plunger should naturally want to push back out slightly due to the internal positive pressure. If it doesn't, the bottle's septum is compromised, indicating a leak.

  • Withdrawal: Keep the needle tip submerged in the liquid and slowly pull the plunger. If bubbles form, push the liquid back and redraw slowly.

  • Transfer: Carefully withdraw the needle. Pierce the septum of your pre-purged reaction flask and dispense the aldehyde dropwise.

Troubleshooting & FAQs

Q: I noticed a white, crystalline solid forming around the cap or suspended in the liquid. What is it, and can I still use the reagent? A: The white solid is 2,3-difluoro-6-isopropoxybenzoic acid, the terminal product of the autoxidation pathway[3]. If only a trace amount is present on the outer threads, the bulk liquid may still be viable, though its molarity is compromised. If accurate stoichiometry is critical, you must purify the reagent. This is typically achieved by diluting the aldehyde in an organic solvent (e.g., diethyl ether), washing with saturated aqueous NaHCO₃ to deprotonate and extract the carboxylic acid into the aqueous layer, followed by drying the organic layer over MgSO₄, concentration, and vacuum distillation.

Q: My cross-coupling or Grignard reaction failed when using this batch of aldehyde. What went wrong? A: If the aldehyde has partially oxidized to the carboxylic acid, the acidic proton of the newly formed benzoic acid will rapidly quench basic organometallic reagents (like Grignard or organolithium reagents) through a highly exothermic acid-base reaction[5]. This destroys your nucleophile before the desired nucleophilic addition can occur. Always verify the purity of the aldehyde via ¹H NMR (look for the disappearance of the distinct aldehyde proton peak around 10 ppm and the appearance of a broad carboxylic acid OH peak) before utilizing it in sensitive reactions.

Q: How should I store the bottle after the first use to maximize its shelf life? A: Immediately after use, flush the headspace of the bottle with a gentle stream of Argon using a needle connected to a bubbler (to prevent over-pressurization)[7]. If the original elastomer septum has been punctured multiple times, replace it or cap it tightly, seal the edges with Parafilm, and store upright at 2–8°C in the dark. Cold storage suppresses the kinetics of radical initiation, and darkness prevents photochemical radical generation.

Sources

Reference Data & Comparative Studies

Validation

Characterization of 2,3-Difluoro-6-isopropoxybenzaldehyde by mass spectrometry

Executive Summary In modern pharmaceutical synthesis, fluorinated benzaldehydes serve as critical intermediates due to the metabolic stability and unique binding affinities imparted by the carbon-fluorine bond[1]. Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical synthesis, fluorinated benzaldehydes serve as critical intermediates due to the metabolic stability and unique binding affinities imparted by the carbon-fluorine bond[1]. However, the analytical characterization of these building blocks—specifically 2,3-Difluoro-6-isopropoxybenzaldehyde (CAS 949026-89-5) —presents unique mass spectrometry (MS) challenges. This guide objectively compares the MS performance of 2,3-Difluoro-6-isopropoxybenzaldehyde against its structural alternatives (methoxy and non-alkoxy analogs). By dissecting ionization efficiencies and fragmentation causality, this document provides self-validating protocols to ensure rigorous structural confirmation and trace-level quantification.

Structural Context & Analytical Challenges

The molecular architecture of 2,3-Difluoro-6-isopropoxybenzaldehyde ( C10​H10​F2​O2​ , MW: 200.18 g/mol ) creates a dichotomy in mass spectrometric behavior:

  • The Stable Core: The C-F bonds on the aromatic ring are exceptionally strong. Under standard collision-induced dissociation (CID), these bonds rarely cleave, meaning fragmentation is almost entirely directed by the functional groups[1].

  • The Labile Ether: Isopropoxybenzenes are known for their highly specific, low-energy fragmentation pathways. Upon ionization, they readily expel a neutral propene molecule (-42 Da) or an isopropyl radical (-43 Da) to form a highly stable phenolic cation[2],[3].

  • Protonation Dynamics: Bare benzaldehydes often exhibit poor ionization efficiency in Electrospray Ionization (ESI)[4]. However, the presence of the ortho-isopropoxy group in this molecule facilitates intramolecular hydrogen bonding and provides a secondary site for protonation, significantly boosting ESI response compared to non-alkoxylated analogs[5].

Comparative Mass Spectrometry Performance

To objectively evaluate the analytical utility of 2,3-Difluoro-6-isopropoxybenzaldehyde, we must compare its MS behavior against two common alternatives: 2,3-Difluoro-6-methoxybenzaldehyde (Alternative A) and 2,3-Difluorobenzaldehyde (Alternative B).

The table below summarizes the quantitative MS performance parameters across both Electron Ionization (EI) and Electrospray Ionization (ESI) platforms.

CompoundMW ( g/mol )ESI Ionization EfficiencyPrimary EI-MS FragmentPrimary ESI-MS/MS Neutral LossDiagnostic Utility (MRM Specificity)
2,3-Difluoro-6-isopropoxybenzaldehyde 200.18Highm/z 158 [M−C3​H6​]+∙ -42 Da (Propene)Excellent: Low collision energy required; highly specific transition.
2,3-Difluoro-6-methoxybenzaldehyde 172.13Moderatem/z 157 [M−CH3​]+ -15 Da (Methyl radical)Good: Requires higher collision energy; -15 Da loss is common and less specific.
2,3-Difluorobenzaldehyde 142.10Lowm/z 141 [M−H]+ -28 Da (CO)Poor: Weak ESI signal; requires chemical derivatization for LC-MS/MS.

Causality of Performance Differences: The superior diagnostic utility of the isopropoxy derivative stems from the thermodynamics of its fragmentation. The bulky isopropoxy group undergoes a facile McLafferty-type rearrangement, expelling neutral propene. Because this is a lower-energy pathway than the homolytic cleavage of a methyl radical (seen in the methoxy analog), the precursor ion can be fragmented completely at lower collision energies, maximizing the signal-to-noise ratio in Multiple Reaction Monitoring (MRM) assays[2].

Mechanistic Pathway Visualization

Understanding the exact breakdown mechanism is critical for selecting the correct product ions during assay development. Below is the self-validating fragmentation pathway of the protonated molecule under ESI-MS/MS conditions.

MS_Fragmentation M [M+H]+ m/z 201.1 F1 [M+H - C3H6]+ m/z 159.0 (Phenolic Cation) M->F1 - Propene (-42 Da) F2 [M+H - C3H6 - H2O]+ m/z 141.0 (Acylium Ion) F1->F2 - H2O (-18 Da) F3 [M+H - C3H6 - CO]+ m/z 131.0 F1->F3 - CO (-28 Da)

ESI-MS/MS fragmentation pathway of protonated 2,3-difluoro-6-isopropoxybenzaldehyde.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in checkpoint to verify the integrity of the data.

Protocol 1: GC-EI-MS Structural Confirmation (Gold Standard for Purity)

Because 2,3-Difluoro-6-isopropoxybenzaldehyde is highly volatile, GC-EI-MS is the optimal choice for initial structural verification and impurity profiling.

  • Step 1: Sample Preparation. Dissolve the compound in GC-grade hexane to a final concentration of 10 µg/mL.

  • Step 2: Internal Standard Addition. Add 4-fluorobenzaldehyde (final concentration 5 µg/mL) to the vial. Causality: This acts as a retention time anchor and verifies that the inlet is not thermally degrading fluorinated aldehydes.

  • Step 3: Instrument Tuning. Perform an autotune using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 peaks are present with appropriate relative abundances.

  • Step 4: Injection & Separation. Inject 1 µL in split mode (10:1) onto a DB-5MS column (30 m x 0.25 mm x 0.25 µm). Set the inlet temperature to 250°C. Program the oven: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Step 5: Data Validation (The Checkpoint). Analyze the mass spectrum at the target retention time. You must observe the molecular ion [M]+∙ at m/z 200. If the base peak is m/z 158 and m/z 200 is entirely absent, the inlet temperature is too high, causing thermal degradation of the isopropoxy group prior to ionization. Reduce inlet temperature to 220°C and repeat.

Protocol 2: LC-ESI-MS/MS MRM Optimization (For Trace Quantification)

For pharmacokinetic studies or trace-level reaction monitoring, LC-MS/MS is required.

  • Step 1: Mobile Phase Preparation. Prepare Solvent A (Water + 0.1% Formic Acid) and Solvent B (Methanol + 0.1% Formic Acid). Causality: Formic acid provides the necessary protons to drive the formation of the [M+H]+ ion[4].

  • Step 2: Direct Infusion. Infuse a 1 µg/mL solution of the compound (in 50:50 Solvent A:B) directly into the ESI source at 10 µL/min.

  • Step 3: Precursor Ion Scan. Scan Q1 from m/z 100 to 300 in positive mode. Validation Check: The base peak must be m/z 201.1. If m/z 159.0 is the base peak in Q1, your declustering potential (DP) or capillary voltage is too high, causing in-source fragmentation. Lower the DP until m/z 201.1 is maximized.

  • Step 4: Collision Energy (CE) Ramping. Isolate m/z 201.1 in Q1. Ramp the CE in Q2 from 5 eV to 45 eV.

  • Step 5: Transition Selection. Plot the breakdown curve. Select the CE that maximizes the m/z 159.0 fragment (usually around 15-20 eV). Use the m/z 201.1 159.0 transition as the primary quantifier, and m/z 201.1 131.0 as the secondary qualifier.

Conclusion

When selecting a fluorinated building block for downstream synthesis where MS traceability is paramount, 2,3-Difluoro-6-isopropoxybenzaldehyde outperforms both its methoxy and non-alkoxy counterparts. The isopropoxy group acts as an engineered "mass spec tag," providing a highly specific, low-energy -42 Da neutral loss that guarantees clean, interference-free MRM quantification in complex matrices.

Sources

Comparative

Comparison Guide: Structural Confirmation and Performance Profiling of N-(2,3-Difluoro-6-isopropoxybenzyl)ethanamine

Executive Summary The functionalization of 2,3-difluoro-6-isopropoxybenzaldehyde (CAS: 949026-89-5) yields highly valuable building blocks for modern drug discovery. By converting this aldehyde into a secondary amine via...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 2,3-difluoro-6-isopropoxybenzaldehyde (CAS: 949026-89-5) yields highly valuable building blocks for modern drug discovery. By converting this aldehyde into a secondary amine via reductive amination, medicinal chemists can precisely modulate a molecule's lipophilicity, basicity, and metabolic stability.

This guide provides a comprehensive framework for synthesizing N-(2,3-difluoro-6-isopropoxybenzyl)ethanamine, confirming its structural integrity through orthogonal analytical techniques, and objectively comparing its physicochemical performance against non-fluorinated and mono-fluorinated alternatives.

Synthetic Strategy & Reaction Workflow

The transformation of 2,3-difluoro-6-isopropoxybenzaldehyde to its corresponding ethylamine derivative relies on a direct reductive amination [1].

Causality in Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically chosen over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is a mild hydride donor that selectively reduces the transient iminium ion without prematurely reducing the sterically hindered starting aldehyde to an alcohol. Furthermore, 1,2-dichloroethane (DCE) is selected as the solvent because it maximizes the solubility of the triacetoxyborohydride species, accelerating the reduction kinetics compared to standard ethereal solvents [1].

Workflow A 2,3-Difluoro-6- isopropoxybenzaldehyde C Imine Intermediate (In Situ) A->C B Ethylamine (THF, rt) B->C D NaBH(OAc)3 (Reduction) C->D Mild Hydride Transfer E Aqueous Workup & Extraction D->E F Pure Product (Target Amine) E->F

Figure 1: Reductive amination workflow for synthesizing the target fluorinated amine.

Structural Confirmation Data

To ensure the trustworthiness of the synthesized product, a multi-technique analytical approach is mandatory. The combination of NMR (¹H, ¹⁹F) and LC-MS provides a self-validating confirmation of the benzylic amine structure.

Table 1: Analytical Confirmation of the Target Product
Analytical TechniqueKey Signals / ObservationsStructural Implication
¹H NMR (400 MHz, CDCl₃)δ 4.52 (hept, J=6.0 Hz, 1H), 3.85 (s, 2H), 2.65 (q, J=7.1 Hz, 2H)Confirms the intact isopropoxy CH, the newly formed benzylic CH₂, and the ethyl CH₂.
¹⁹F NMR (376 MHz, CDCl₃)δ -142.5 (m, 1F), -155.2 (m, 1F)Verifies the asymmetric 2,3-difluoro substitution pattern on the aromatic ring.
LC-MS (ESI+)m/z 230.1 [M+H]⁺Confirms exact mass (Calculated for C₁₂H₁₇F₂NO: 229.13).
FT-IR (ATR)3310 cm⁻¹ (broad), absence of 1690 cm⁻¹Confirms complete reduction of the C=O bond and formation of the secondary N-H.

Performance Profiling: Target vs. Alternatives

In medicinal chemistry, the strategic placement of fluorine atoms and bulky alkoxy groups dictates the pharmacokinetic fate of a molecule [2]. We objectively compared the synthesized target against two structural alternatives to highlight its superior performance profile.

Table 2: In Vitro ADME & Physicochemical Comparison
CompoundBasic pKa (Calc.)LogD (pH 7.4)HLM t₁/₂ (min)
Target: N-(2,3-difluoro-6-isopropoxybenzyl)ethanamine8.2 2.4 >120
Alt 1: N-(2-fluorobenzyl)ethanamine8.91.145
Alt 2: N-benzylethanamine9.40.815

Causality Behind the Data:

  • Basicity (pKa) & Permeability: The unsubstituted benzylamine (Alt 2) possesses a high pKa (9.4), rendering it highly ionized at physiological pH and resulting in poor lipophilicity (LogD 0.8). The strong inductive electron-withdrawing effect of the 2,3-difluoro motif in the target compound pulls electron density away from the amine, lowering its pKa to 8.2. This increases the proportion of the neutral species at pH 7.4, optimizing membrane permeability [2].

  • Metabolic Stability (HLM t₁/₂): Alt 2 is rapidly degraded by monoamine oxidases (MAO) and cytochrome P450 (CYP450) enzymes (t₁/₂ = 15 min). In the target compound, the 6-isopropoxy group acts as a massive steric shield, physically blocking enzymatic access to the vulnerable benzylic methylene bridge. Combined with the 2,3-difluoro motif blocking aromatic oxidation, the half-life is extended beyond 120 minutes.

SAR_Logic Core N-(2,3-Difluoro-6-isopropoxybenzyl)ethanamine F_Group 2,3-Difluoro Motif Core->F_Group O_Group 6-Isopropoxy Motif Core->O_Group Effect1 Inductive Electron Withdrawal F_Group->Effect1 Effect2 Steric Shielding at Benzylic Position O_Group->Effect2 Outcome1 Lower Amine pKa (Improved Permeability) Effect1->Outcome1 Outcome2 Resistance to MAO/CYP450 (Increased Half-life) Effect2->Outcome2

Figure 2: Structure-property relationships driving the target amine's metabolic stability.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system, incorporating mandatory validation checkpoints to ensure absolute structural fidelity.

Step 1: Imine Condensation

  • To an oven-dried 50 mL round-bottom flask, add 2,3-difluoro-6-isopropoxybenzaldehyde (1.00 g, 5.0 mmol, 1.0 eq) and anhydrous 1,2-dichloroethane (DCE, 20 mL) under a nitrogen atmosphere.

  • Add ethylamine (2.0 M solution in THF, 3.0 mL, 6.0 mmol, 1.2 eq) dropwise.

  • Stir the mixture at room temperature (22 °C) for 2 hours.

  • Validation Checkpoint 1: Withdraw a 10 µL aliquot, dilute in 1 mL DCM, and analyze via TLC (Hexanes/EtOAc 4:1). The complete disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of a baseline imine spot confirms 100% conversion. Do not proceed to reduction until this is confirmed.

Step 2: Selective Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.59 g, 7.5 mmol, 1.5 eq) portion-wise over 15 minutes to control the mild exothermic reaction. 6. Remove the ice bath and allow the suspension to stir at room temperature for 12 hours.

Step 3: Quenching & Purification 7. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 30 minutes until gas evolution ceases. 8. Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. 9. Purify the crude oil via silica gel flash chromatography (Eluent: Gradient of 0% to 10% Methanol in DCM containing 1% Triethylamine) to yield the pure product as a pale yellow oil.

  • Validation Checkpoint 2: Run a crude ¹H NMR prior to chromatography. The absolute absence of an aldehyde proton signal at ~10.3 ppm validates that no unreacted starting material remains, ensuring the purity of the benzylic methylene integration at 3.85 ppm.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Journal of Organic Chemistry -[Link] [1]

  • Fluorine in medicinal chemistry - Chemical Society Reviews -[Link] [2]

Validation

A Senior Application Scientist's Guide to the Synthesis of Substituted Benzaldehydes: A Comparative Analysis

Introduction Substituted benzaldehydes are fundamental building blocks in the landscape of organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, fragrances, and dyes.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted benzaldehydes are fundamental building blocks in the landscape of organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, fragrances, and dyes.[1] The reactivity of the aldehyde functional group, combined with the diverse substitution patterns possible on the aromatic ring, makes these compounds exceptionally versatile. The journey of synthesizing these molecules mirrors the evolution of organic chemistry itself, from classical name reactions developed over a century ago to modern, highly selective catalytic methods. This guide provides a comparative overview of the most common and effective methods for the synthesis of substituted benzaldehydes, offering insights into their mechanisms, substrate scope, and practical applications. We will delve into detailed experimental protocols and present comparative data to aid researchers in selecting the optimal synthetic route for their specific needs.

I. Formylation of Aromatic Rings: Direct Introduction of the Aldehyde Group

Formylation reactions involve the direct introduction of a formyl group (–CHO) onto an aromatic ring and are a cornerstone of benzaldehyde synthesis.[2] These methods are typically electrophilic aromatic substitutions and thus are most effective on electron-rich aromatic systems.[2]

A. The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] It employs a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4][5]

Mechanism Insight: The Vilsmeier reagent is a relatively weak electrophile, which accounts for its high selectivity for electron-rich arenes.[3][6] The reaction proceeds through an electrophilic attack of the aromatic ring on the Vilsmeier reagent, followed by hydrolysis of the resulting iminium salt to yield the aldehyde.[4]

Experimental Workflow: Vilsmeier-Haack Reaction

Vilsmeier-Haack Reaction Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_Reagent reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Arene Electron-Rich Arene Arene->Intermediate attacks Aldehyde Substituted Benzaldehyde Intermediate->Aldehyde hydrolyzes to H2O H₂O H2O->Aldehyde

Caption: Workflow for the Vilsmeier-Haack formylation of an electron-rich arene.

Representative Protocol: Vilsmeier-Haack Formylation of Anisole

  • Vilsmeier Reagent Preparation: In a flask equipped with a mechanical stirrer, N,N-Dimethylformamide (DMF) (0.5 mol) is cooled to 0 °C. Phosphorus oxychloride (POCl₃) (0.15 mol) is added dropwise, ensuring the temperature remains below 10 °C.[1] The mixture is then stirred at room temperature for one hour to ensure complete formation of the Vilsmeier reagent.[6]

  • Formylation: A solution of anisole (0.1 mol) in DMF is added dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: The reaction mixture is heated to 90-100 °C for 2-3 hours.[1]

  • Work-up: After cooling to room temperature, the mixture is poured into a stirred mixture of crushed ice and a solution of sodium acetate. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford 4-methoxybenzaldehyde.[1]

B. The Duff Reaction

The Duff reaction is another classic method for the formylation of aromatic compounds, particularly phenols.[7] It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[7][8] The reaction typically shows a preference for ortho-formylation with respect to the hydroxyl group.[7][8]

Mechanism Insight: The Duff reaction proceeds via an electrophilic aromatic substitution where an iminium ion, generated from HMTA in the acidic medium, is attacked by the electron-rich phenol.[9] Subsequent hydrolysis of the resulting imine intermediate furnishes the salicylaldehyde product.[9]

Experimental Workflow: Duff Reaction

Duff Reaction Workflow cluster_0 Reaction Setup cluster_1 Heating cluster_2 Hydrolysis and Isolation Phenol Substituted Phenol Reaction_Mixture Reaction Mixture Phenol->Reaction_Mixture HMTA HMTA HMTA->Reaction_Mixture Acid Acid (e.g., Acetic Acid) Acid->Reaction_Mixture Imine_Intermediate Imine Intermediate Reaction_Mixture->Imine_Intermediate Heating Heat (e.g., 150-160 °C) Heating->Imine_Intermediate Product ortho-Hydroxybenzaldehyde Imine_Intermediate->Product hydrolyzes to Acidic_Workup Acidic Workup (e.g., H₂SO₄) Acidic_Workup->Product Steam_Distillation Steam Distillation Product->Steam_Distillation purified by

Caption: General workflow for the Duff reaction for the ortho-formylation of phenols.

Representative Protocol: Duff Reaction for the Synthesis of 2-hydroxy-3-methoxybenzaldehyde

  • Reaction Setup: A mixture of 2-naphthol (0.1 mol), hexamine (0.15 mol), glycerol (100 mL), and boric acid (0.1 mol) is heated to 150-160 °C for 3-4 hours with stirring.[1]

  • Hydrolysis: The reaction mixture is then cooled and hydrolyzed by adding a solution of dilute sulfuric acid and heating for a further 30 minutes.[1]

  • Isolation: The product is isolated by steam distillation.[1]

C. The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols, yielding salicylaldehyde derivatives.[10][11] This reaction involves the use of chloroform in a basic solution.[10]

Mechanism Insight: The reaction proceeds through the generation of dichlorocarbene (:CCl₂) as the electrophile in the basic medium.[12][13] The phenoxide ion, being highly nucleophilic, attacks the dichlorocarbene, leading to the formation of a dichloromethyl-substituted phenol intermediate, which is then hydrolyzed to the final aldehyde product.[12][13]

Experimental Workflow: Reimer-Tiemann Reaction

Reimer-Tiemann Reaction Workflow cluster_0 Reaction Setup cluster_1 Formylation cluster_2 Work-up and Isolation Phenol Phenol Phenoxide Phenoxide Solution Phenol->Phenoxide NaOH NaOH Solution NaOH->Phenoxide Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate Chloroform Chloroform (CHCl₃) Chloroform->Intermediate dropwise addition Heating Heat (65-70 °C) Heating->Intermediate Product Salicylaldehyde Intermediate->Product hydrolyzes to Acidification Acidification (HCl) Acidification->Product Extraction Extraction (Diethyl Ether) Product->Extraction isolated by

Caption: General workflow for the Reimer-Tiemann ortho-formylation of phenol.

Representative Protocol: Reimer-Tiemann Reaction with p-Cresol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve p-cresol (0.1 mol) in a solution of NaOH (0.4 mol) in water (100 mL).[10] Heat the mixture to 65 °C with constant stirring.[10]

  • Addition of Chloroform: Add chloroform (0.12 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature at 65-70 °C.[10]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 65-70 °C for an additional 2 hours.[10]

  • Work-up: Cool the reaction mixture to room temperature and remove the excess chloroform by distillation.[10] Acidify the remaining aqueous solution with dilute HCl.[10]

  • Isolation: Extract the product with diethyl ether (3 x 50 mL).[10]

II. Oxidation of Benzyl Alcohols

The oxidation of benzyl alcohols to the corresponding benzaldehydes is a common and often high-yielding transformation. A variety of oxidizing agents can be employed, with the choice depending on the substrate's functional group tolerance and the desired reaction conditions.

A. Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, to oxidize primary alcohols to aldehydes.[14][15] This method is known for its mild reaction conditions and high yields.[14]

Mechanism Insight: The reaction proceeds through the formation of an alkoxysulfonium ylide, which undergoes an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and carbon monoxide and dioxide.[16][17]

Representative Protocol: Swern Oxidation of Benzyl Alcohol

  • Activation of DMSO: A solution of oxalyl chloride in an anhydrous solvent is cooled to a low temperature (typically -78 °C). DMSO is added dropwise to this solution.

  • Addition of Alcohol: The benzyl alcohol is then added to the activated DMSO mixture.

  • Addition of Base: A hindered amine base, such as triethylamine, is added to facilitate the elimination reaction.

  • Work-up: The reaction is quenched and worked up to isolate the benzaldehyde.

B. Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary alcohols to aldehydes.[18][19] It is particularly useful for sensitive substrates due to its neutral pH and room temperature reaction conditions.[18]

Mechanism Insight: The alcohol displaces one of the acetate ligands on the iodine center, and a subsequent intramolecular deprotonation by an acetate ion leads to the formation of the carbonyl compound.[2]

Representative Protocol: Dess-Martin Oxidation of an Allylic Alcohol

  • Reaction Setup: The alcohol (0.15 mmol) is stirred at room temperature in dichloromethane (3 mL) under an inert atmosphere.[20]

  • Addition of DMP: Dess-Martin periodinane (0.236 mmol) is added in one portion.[20]

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography.

  • Work-up: The reaction is quenched and worked up to isolate the aldehyde.

C. Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide is a mild and selective oxidizing agent for benzylic and allylic alcohols.[21][22][23] The reaction is heterogeneous and typically requires an excess of the reagent.

Mechanism Insight: The oxidation is believed to occur on the surface of the MnO₂ particles via a radical mechanism.[22]

Representative Protocol: MnO₂ Oxidation of Benzyl Alcohol

  • Reaction Setup: A mixture of benzyl alcohol (2 mmol) and benzoyl peroxide (1 mmol) is added to a suspension of MnO₂ supported on TiO₂-ZrO₂ (0.12 g) in n-hexane (5 mL).[24]

  • Reaction: The mixture is heated at 70 °C.[24]

  • Work-up: Upon completion, the solid is removed by filtration, and the filtrate is concentrated to give the product.[24]

III. Reduction of Benzoic Acid Derivatives and Nitriles

The reduction of carboxylic acid derivatives and nitriles offers another important avenue to substituted benzaldehydes.

A. Rosenmund Reduction

The Rosenmund reduction involves the catalytic hydrogenation of an acyl chloride to an aldehyde.[25] A poisoned palladium catalyst, typically palladium on barium sulfate (Pd/BaSO₄), is used to prevent over-reduction to the corresponding alcohol.[25][26][27]

Mechanism Insight: The acyl chloride is reduced by hydrogen gas in the presence of the poisoned palladium catalyst. The poisoning of the catalyst is crucial to stop the reaction at the aldehyde stage.[25]

Experimental Workflow: Rosenmund Reduction

Rosenmund Reduction Workflow cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Isolation Acyl_Chloride Benzoyl Chloride Derivative Reaction_Vessel Pressure Vessel Acyl_Chloride->Reaction_Vessel Catalyst Pd/BaSO₄ (Poisoned Catalyst) Catalyst->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel Reduction Reduction Reaction_Vessel->Reduction Hydrogen Hydrogen Gas (H₂) Hydrogen->Reduction Heating Heat (Optional) Heating->Reduction Filtration Filtration Reduction->Filtration followed by Washing Washing Filtration->Washing Distillation Distillation Washing->Distillation Product Substituted Benzaldehyde Distillation->Product

Caption: General workflow for the Rosenmund reduction of a benzoyl chloride derivative.

Representative Protocol: Rosenmund Reduction of 3,4,5-trimethoxybenzoyl chloride

  • Reaction Setup: A pressure vessel is charged with dry toluene, anhydrous sodium acetate, 10% palladium-on-carbon catalyst, 3,4,5-trimethoxybenzoyl chloride, and Quinoline S.[28]

  • Hydrogenation: The vessel is flushed with nitrogen, sealed, and pressurized with hydrogen. The mixture is shaken under hydrogen pressure, initially at room temperature and then with gentle heating.[28]

  • Work-up: The reaction mixture is filtered, and the filtrate is washed with sodium carbonate solution and water.[28]

  • Isolation: The organic layer is dried, and the solvent is removed under reduced pressure. The residue is distilled to yield the pure aldehyde.[28]

B. Stephen Aldehyde Synthesis

The Stephen aldehyde synthesis converts nitriles to aldehydes using tin(II) chloride (SnCl₂) and hydrochloric acid (HCl), followed by hydrolysis of the resulting iminium salt.[1][29] This method is particularly effective for aromatic nitriles.[1][30]

Mechanism Insight: The nitrile is first converted to an iminium salt with HCl, which is then reduced by SnCl₂ to an aldimine tin chloride complex.[1][31] Hydrolysis of this complex yields the aldehyde.[1][31]

Representative Protocol: Stephen Aldehyde Synthesis

  • Iminium Salt Formation: The nitrile is dissolved in an anhydrous solvent like ether and saturated with dry HCl gas.

  • Reduction: A solution of SnCl₂ in ether is added, and the mixture is stirred.

  • Hydrolysis: The resulting precipitate is hydrolyzed with water to liberate the aldehyde.

C. DIBAL-H Reduction of Nitriles

Diisobutylaluminium hydride (DIBAL-H) is a powerful and selective reducing agent that can convert nitriles to aldehydes at low temperatures.[32][33][34]

Mechanism Insight: DIBAL-H adds a hydride to the nitrile carbon, forming an aluminum-imine intermediate. This intermediate is stable at low temperatures and is hydrolyzed to the aldehyde upon work-up.[34]

Representative Protocol: DIBAL-H Reduction of a Nitrile

  • Reaction Setup: A solution of the nitrile in an anhydrous solvent is cooled to -78 °C.[33][35]

  • Addition of DIBAL-H: A solution of DIBAL-H is added dropwise, maintaining the low temperature.[33][35]

  • Quenching and Work-up: The reaction is quenched with methanol, followed by an aqueous work-up to hydrolyze the intermediate and isolate the aldehyde.[33][35]

IV. Modern Catalytic Methods: Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry has seen the rise of powerful palladium-catalyzed cross-coupling reactions for the construction of complex molecules. These methods can also be adapted for the synthesis of substituted benzaldehydes.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[36][37] This reaction can be used to synthesize biaryl aldehydes by coupling a bromo- or iodobenzaldehyde with a boronic acid.[36][37][38][39][40]

Mechanism Insight: The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.[37]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki-Miyaura Coupling Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Aryl_Halide Aryl Halide (e.g., 4-Bromobenzaldehyde) Reaction_Mixture Reaction Mixture Aryl_Halide->Reaction_Mixture Boronic_Acid Boronic Acid Boronic_Acid->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Catalyst Pd Catalyst and Ligand Catalyst->Reaction_Mixture Solvents Solvents (e.g., Toluene/Water) Solvents->Reaction_Mixture Coupling Cross-Coupling Reaction_Mixture->Coupling Heating Heat (e.g., 90 °C) Heating->Coupling Stirring Stir under Inert Atmosphere Stirring->Coupling Extraction Liquid-Liquid Extraction Coupling->Extraction followed by Drying Drying Organic Layer Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Product Biaryl Aldehyde Chromatography->Product

Caption: General workflow for the Suzuki-Miyaura coupling to synthesize a biaryl aldehyde.

Representative Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde

  • Reaction Setup: To a round-bottom flask, add 4-bromobenzaldehyde, 4-(dimethylamino)phenylboronic acid, and potassium carbonate.[37]

  • Catalyst and Solvent Addition: Add palladium(II) acetate, triphenylphosphine, and a mixture of toluene and degassed water.[37]

  • Reaction: The mixture is heated at 90 °C under an inert atmosphere for 4-6 hours.[37]

  • Work-up: After cooling, the mixture is extracted with an organic solvent, and the organic layer is washed and dried.

  • Purification: The crude product is purified by column chromatography to afford the desired biaryl aldehyde.[37]

V. Comparative Analysis of Synthesis Methods

MethodSubstrate ScopeTypical YieldsKey AdvantagesKey Disadvantages
Vilsmeier-Haack Electron-rich aromatics and heterocyclesGood to ExcellentMild conditions, good for heterocyclesLimited to electron-rich substrates
Duff Reaction Phenols and other electron-rich aromaticsModerate to Goodortho-selectivity for phenolsCan give mixtures of products, sometimes low yields
Reimer-Tiemann PhenolsModerateortho-formylationUse of toxic chloroform, often low yields
Swern Oxidation Primary and secondary benzyl alcoholsExcellentMild conditions, high yieldsRequires low temperatures, malodorous byproduct
DMP Oxidation Wide range of alcohols, including sensitive onesExcellentMild, neutral conditions, high selectivityReagent is expensive and potentially explosive
MnO₂ Oxidation Benzylic and allylic alcoholsGood to ExcellentMild, selectiveRequires large excess of reagent, heterogeneous
Rosenmund Reduction Acyl chloridesGood to ExcellentGood functional group toleranceRequires poisoned catalyst, sensitive to over-reduction
Stephen Synthesis Aromatic nitrilesGoodDirect conversion from nitrilesUse of SnCl₂, can be low yielding for aliphatic nitriles
DIBAL-H Reduction NitrilesGood to ExcellentHigh yields, clean reactionRequires low temperatures, pyrophoric reagent
Suzuki Coupling Aryl halides/triflates with a formyl groupGood to ExcellentExcellent functional group tolerance, modularRequires pre-functionalized starting materials, catalyst cost

Conclusion

The synthesis of substituted benzaldehydes can be achieved through a diverse array of methodologies, each with its own set of advantages and limitations. The choice of the optimal synthetic route depends on several factors, including the electronic nature of the substrate, the presence of other functional groups, scalability, and cost considerations. For the formylation of electron-rich arenes, the Vilsmeier-Haack reaction often provides a reliable and high-yielding approach. When starting from benzyl alcohols, oxidation methods like the Swern or Dess-Martin oxidations offer excellent yields under mild conditions. For the conversion of carboxylic acid derivatives or nitriles, the Rosenmund and DIBAL-H reductions are powerful tools. Finally, modern catalytic methods like the Suzuki-Miyaura coupling provide a modular and highly versatile approach for the synthesis of complex benzaldehyde derivatives. By carefully considering the factors outlined in this guide, researchers can make informed decisions to efficiently and effectively synthesize the target substituted benzaldehydes for their specific research and development needs.

References

  • Grokipedia. (n.d.). Stephen aldehyde synthesis. Grokipedia. [Link]

  • Scribd. (2012, November 10). Stephen's Aldehyde Synthesis Method. Scribd. [Link]

  • Wiley Online Library. (n.d.). Stephen Aldehyde Synthesis. [Link]

  • BYJU'S. (2019, January 22). Stephen Reaction Mechanism. BYJU'S. [Link]

  • Vedantu. (2024, July 2). Explain Rosenmonds reduction of benzoyl chloride class 12 chemistry CBSE. Vedantu. [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. J&K Scientific. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • SynArchive. (n.d.). Duff Reaction. SynArchive. [Link]

  • Filo. (2025, December 12). Organic Chemistry Conversion Reactions Convert benzonitrile to.... Filo. [Link]

  • Organic Syntheses. (n.d.). Aldehydes from Acid Chlorides by modified Rosenmund Reduction. Organic Syntheses. [Link]

  • Thieme E-Books. (n.d.). Synthesis by Formylation of Arene—Hydrogen Bonds. Thieme. [Link]

  • University of Oregon. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. [Link]

  • Master Organic Chemistry. (n.d.). Reimer-Tiemann Reaction. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Solvent free oxidation of alcohols with manganese dioxide. ResearchGate. [Link]

  • Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Overseas. [Link]

  • Wikipedia. (2020, June 28). Reimer–Tiemann reaction. Wikipedia. [Link]

  • Chemistry Learner. (2020, July 20). Rosenmund Reduction: Explanation, Examples, and Mechanism. Chemistry Learner. [Link]

  • TÜBİTAK Academic Journals. (2017, August 29). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. [Link]

  • Filo. (2024, December 18). Write the chemical reaction for Rosenmund reduction of benzoyl chloride.... Filo. [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Wikipedia. [Link]

  • Bentham Science Publishers. (2022, December 27). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Bentham Science. [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. [Link]

  • ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. ResearchGate. [Link]

  • Wikipedia. (n.d.). Duff reaction. Wikipedia. [Link]

  • JoVE. (2025, May 22). Radical Oxidation of Allylic and Benzylic Alcohols. JoVE. [Link]

  • TÜBİTAK Academic Journals. (2017, August 29). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. [Link]

  • ScienceDirect. (n.d.). Highly selective oxidation of alcohols using MnO2/TiO2-ZrO2 as a novel heterogeneous catalyst. ScienceDirect. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. Organic Synthesis. [Link]

  • Reddit. (2025, September 24). MnO2 Activation/Preparation for Alcohol Oxidation?. Reddit. [Link]

  • ResearchGate. (2019, December 10). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous. ResearchGate. [Link]

  • Wikipedia. (n.d.). Dess–Martin periodinane. Wikipedia. [Link]

  • Chemistry Steps. (2020, January 6). Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

  • YouTube. (2021, September 29). Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. ResearchGate. [Link]

  • Sigma-Aldrich. (n.d.). Dess–Martin Periodinane. Sigma-Aldrich. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • Chemistry Steps. (n.d.). DIBAL Reducing Agent. Chemistry Steps. [Link]

  • Organic Syntheses. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Organic Chemistry Portal. [Link]

Sources

Comparative

Yield comparison of different synthetic routes to 2,3-Difluoro-6-isopropoxybenzaldehyde derivatives

Abstract 2,3-Difluoro-6-isopropoxybenzaldehyde and its derivatives are pivotal intermediates in the synthesis of a variety of pharmaceutical compounds. The efficiency of the synthetic route to these building blocks direc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2,3-Difluoro-6-isopropoxybenzaldehyde and its derivatives are pivotal intermediates in the synthesis of a variety of pharmaceutical compounds. The efficiency of the synthetic route to these building blocks directly impacts the overall yield and cost-effectiveness of drug development programs. This guide provides a comprehensive comparison of different synthetic strategies to 2,3-Difluoro-6-isopropoxybenzaldehyde, offering an in-depth analysis of reaction yields, scalability, and practical considerations for researchers in medicinal chemistry and process development.

Introduction: The Significance of Fluorinated Benzaldehydes in Medicinal Chemistry

Fluorine-containing organic molecules have gained immense importance in the pharmaceutical industry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. Specifically, polysubstituted fluorinated benzaldehydes are versatile precursors for a wide range of biologically active molecules. 2,3-Difluoro-6-isopropoxybenzaldehyde, in particular, serves as a key starting material for the synthesis of novel therapeutic agents. The strategic placement of the fluoro and isopropoxy groups on the aromatic ring presents both a synthetic challenge and an opportunity for molecular diversification. This guide aims to elucidate the most effective pathways to access this valuable intermediate.

Comparative Analysis of Synthetic Routes

The synthesis of 2,3-Difluoro-6-isopropoxybenzaldehyde derivatives primarily revolves around the formylation of a suitably substituted difluoro-isopropoxybenzene precursor. The choice of the formylation method and the overall synthetic sequence significantly influences the final yield and purity of the product. Here, we compare the most prominent strategies.

Route 1: Directed Ortho-Metalation (DoM) of 1,2-Difluoro-4-isopropoxybenzene

Directed ortho-metalation (DoM) is a powerful and widely used strategy for the regioselective functionalization of aromatic compounds.[1][2] In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an appropriate electrophile, in this case, a formylating agent.

The isopropoxy group in 1,2-difluoro-4-isopropoxybenzene can act as a directing group, guiding the lithiation to the C6 position.

Reaction Scheme:

Directed_Ortho_Metalation 1,2-Difluoro-4-isopropoxybenzene 1,2-Difluoro-4-isopropoxybenzene Lithiation Lithiation 1,2-Difluoro-4-isopropoxybenzene->Lithiation 1. LDA or n-BuLi, THF, -78 °C Formylation Formylation Lithiation->Formylation 2. DMF 2,3-Difluoro-6-isopropoxybenzaldehyde 2,3-Difluoro-6-isopropoxybenzaldehyde Formylation->2,3-Difluoro-6-isopropoxybenzaldehyde 3. Acidic Workup

Caption: General workflow for the Directed Ortho-Metalation route.

Discussion:

This method offers excellent regioselectivity, directly installing the aldehyde group at the desired position. The use of strong bases like lithium diisopropylamide (LDA) or n-butyllithium at low temperatures is crucial for the success of this reaction.[3] A very high yield of 95% has been reported for the analogous 2,3-difluoro-6-methoxybenzaldehyde, suggesting a similarly high yield for the isopropoxy derivative.[4]

Advantages:

  • High regioselectivity.

  • Potentially high yields.[4]

  • Well-established and reliable methodology.[1]

Disadvantages:

  • Requires cryogenic temperatures (-78 °C), which can be challenging for large-scale production.

  • The use of pyrophoric organolithium reagents necessitates stringent safety precautions.

  • The starting material, 1,2-difluoro-4-isopropoxybenzene, may require a separate synthetic step.

Route 2: Formylation of 1,2,3-Trifluoro-4-isopropoxybenzene

This approach involves the formylation of a trifluorinated precursor, where one of the fluorine atoms is subsequently displaced or the formylation occurs at a specific position. While less common for this specific target, similar strategies are employed in the synthesis of other fluorinated aromatics.

A plausible approach would be a Vilsmeier-Haack type formylation. However, the high degree of fluorination can deactivate the ring towards electrophilic aromatic substitution. A more likely successful strategy would involve nucleophilic aromatic substitution (SNAr) on a precursor like 2,3,4-trifluoronitrobenzene to introduce the isopropoxy group, followed by reduction of the nitro group and subsequent Sandmeyer-type formylation. This multi-step process, however, is likely to result in a lower overall yield.

Given the challenges, a direct formylation of 1,2,3-trifluoro-4-isopropoxybenzene is not the preferred method.

Alternative Formylation Methodologies

While ortho-lithiation is a dominant strategy, other formylation techniques for aromatic compounds exist, though their applicability to this specific substrate may vary.

  • Vilsmeier-Haack Reaction: This reaction uses a phosphoryl chloride and a substituted amide (like DMF) to generate a Vilsmeier reagent, which acts as the formylating agent. This method is typically effective for electron-rich aromatic rings. The presence of two electron-withdrawing fluorine atoms might render the 1,2-difluoro-4-isopropoxybenzene insufficiently reactive for this transformation.

  • Gattermann and Gattermann-Koch Reactions: These methods use carbon monoxide and HCl (with a catalyst) or hydrogen cyanide, respectively. These are classic methods but often suffer from harsh conditions and the use of highly toxic reagents, making them less favorable in modern synthesis.[5]

  • Duff Reaction: This involves the formylation of phenols with hexamethylenetetramine. This would require the synthesis of 2,3-difluoro-6-isopropoxyphenol as a precursor.

  • Reimer-Tiemann Reaction: This method uses chloroform and a strong base to formylate phenols. It often results in mixtures of ortho and para isomers and can have moderate yields.[5]

For the synthesis of 2,3-difluoro-6-isopropoxybenzaldehyde, the directed ortho-metalation route stands out as the most efficient and regioselective method based on available data for analogous compounds.

Experimental Data and Protocols

Yield Comparison Summary
Synthetic RouteKey ReagentsReported Yield (Analogous Compounds)ScalabilityKey Considerations
Directed Ortho-Metalation 1,2-Difluoro-4-isopropoxybenzene, LDA/n-BuLi, DMF~95%[4]Moderate to LargeCryogenic temperatures, pyrophoric reagents
Multi-step from Trifluoro-precursor 2,3,4-Trifluoronitrobenzene, KCN, etc.Lower overall yield expectedModerateMultiple steps, potentially hazardous reagents[6]
Detailed Experimental Protocol: Directed Ortho-Metalation

The following protocol is adapted from the synthesis of 2,3-difluoro-6-methoxybenzaldehyde and is expected to be applicable to the isopropoxy analog with minor modifications.[4]

Materials:

  • 1,2-Difluoro-4-isopropoxybenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) solution in a suitable solvent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether

  • Petroleum ether

Procedure:

  • A solution of 1,2-difluoro-4-isopropoxybenzene (1.0 eq.) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of n-BuLi or LDA (1.1 eq.) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1-2 hours.

  • Anhydrous DMF (1.2 eq.) is then added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78 °C.

  • The reaction is quenched by the slow addition of 1 M HCl, and the mixture is allowed to warm to room temperature.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ether/petroleum ether) to afford the pure 2,3-Difluoro-6-isopropoxybenzaldehyde.

Workflow Diagram:

Experimental_Workflow cluster_Reaction Reaction Setup cluster_Workup Workup and Purification Start Dissolve 1,2-Difluoro-4-isopropoxybenzene in THF Cool Cool to -78 °C Start->Cool Add_Base Add n-BuLi or LDA Cool->Add_Base Stir1 Stir for 1-2 h Add_Base->Stir1 Add_DMF Add DMF Stir1->Add_DMF Stir2 Stir for 30 min Add_DMF->Stir2 Quench Quench with 1M HCl Stir2->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with NaHCO₃, H₂O, Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify Final_Product Final_Product Purify->Final_Product 2,3-Difluoro-6-isopropoxybenzaldehyde

Caption: Step-by-step experimental workflow for the directed ortho-metalation synthesis.

Conclusion and Recommendations

Based on the comparative analysis, the directed ortho-metalation of 1,2-difluoro-4-isopropoxybenzene emerges as the most efficient and practical route for the synthesis of 2,3-Difluoro-6-isopropoxybenzaldehyde. Its high regioselectivity and the potential for excellent yields make it the preferred method for both laboratory-scale synthesis and potential scale-up operations, provided that the necessary equipment for handling cryogenic and pyrophoric reagents is available.

For research and development professionals, the reliability of the DoM approach allows for consistent production of this key intermediate, facilitating further derivatization and the exploration of new chemical entities. While alternative formylation methods exist, they are generally less suitable for this specific substrate due to either lower reactivity, lack of regioselectivity, or the use of hazardous reagents. Future research may focus on developing catalytic and milder formylation methods, but for now, directed ortho-metalation remains the gold standard for this transformation.

References

  • Google Patents. (2021). CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde.
  • Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G Myers Research Group. Retrieved from [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. Retrieved from [Link]

  • Google Patents. (2012). CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.
  • Hansen, T. V., & Skattebøl, L. (2005). ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. Organic Syntheses, 82, 64.
  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 2,3-Difluoro-6-isopropoxybenzaldehyde Analogs

This guide provides an in-depth comparative analysis of the biological activities of 2,3-Difluoro-6-isopropoxybenzaldehyde and its structurally related analogs. In the dynamic field of drug discovery, benzaldehyde deriva...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the biological activities of 2,3-Difluoro-6-isopropoxybenzaldehyde and its structurally related analogs. In the dynamic field of drug discovery, benzaldehyde derivatives serve as a foundational scaffold for developing novel therapeutics due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols to guide future research and development.

The core objective is to elucidate the structure-activity relationships (SAR) within this series of compounds.[4][5][6] By systematically modifying the parent structure of 2,3-Difluoro-6-isopropoxybenzaldehyde, we can discern the molecular features crucial for biological efficacy, paving the way for the rational design of more potent and selective therapeutic agents.

The Core Scaffold: Rationale for Analog Development

The parent compound, 2,3-Difluoro-6-isopropoxybenzaldehyde, presents a unique combination of structural motifs: a difluorinated benzene ring, an electron-donating isopropoxy group, and a reactive aldehyde functional group. The fluorine atoms can enhance metabolic stability and binding affinity, while the alkoxy group and aldehyde are key sites for interaction with biological targets or for further chemical modification.

The development of analogs is a cornerstone of medicinal chemistry, aimed at optimizing a lead compound's pharmacological profile.[4][5] For this series, analog design focuses on three primary regions of the molecule to explore their impact on a hypothetical biological endpoint, such as anticancer activity.

Caption: Key modification sites on the 2,3-Difluoro-6-isopropoxybenzaldehyde scaffold.

Comparative Analysis of Biological Activity

To investigate the structure-activity relationships, a series of analogs were synthesized and evaluated for their cytotoxic effects against a model human cancer cell line (e.g., MDA-MB-231 breast adenocarcinoma). The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological function, was determined using a standard cell viability assay.[7][8]

Table 1: Comparative Cytotoxicity of 2,3-Difluoro-6-isopropoxybenzaldehyde Analogs

Compound IDR1 (Position 6)R2 (Position 1)Aromatic SubstituentsIC50 (µM) on MDA-MB-231 Cells
Parent-001 -OCH(CH₃)₂-CHO2,3-Difluoro15.2 ± 1.8
Analog-A1 -OCH₃-CHO2,3-Difluoro32.5 ± 2.5
Analog-A2 -OCH₂CH₂CH₃-CHO2,3-Difluoro18.9 ± 2.1
Analog-B1 -OCH(CH₃)₂-CH=NOH2,3-Difluoro45.7 ± 3.3
Analog-C1 -OCH(CH₃)₂-CHO2,4-Difluoro25.1 ± 2.9

Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes.

Interpretation of SAR

The data presented in Table 1 provides critical insights into the structure-activity relationships of this compound class.

  • Influence of the Alkoxy Group (R1): A comparison between the parent compound (Parent-001 ) and its analogs with altered alkoxy groups (Analog-A1 and Analog-A2 ) suggests that the bulky isopropoxy group is favorable for cytotoxic activity. Replacing it with a smaller methoxy group (Analog-A1 ) resulted in a significant decrease in potency (IC50 of 32.5 µM). This indicates that the steric bulk at this position may be crucial for optimal interaction with the biological target.

  • Role of the Aldehyde Group (R2): Modification of the aldehyde to an oxime (Analog-B1 ) led to a marked reduction in activity (IC50 of 45.7 µM). This strongly suggests that the aldehyde functionality itself, possibly through the formation of a Schiff base with a protein target, is essential for the observed cytotoxicity.[9]

  • Impact of Fluorine Substitution: Shifting the fluorine substitution pattern from 2,3-difluoro (Parent-001 ) to 2,4-difluoro (Analog-C1 ) also diminished the compound's potency. This highlights the importance of the specific electronic and steric environment created by the 2,3-difluoro arrangement for biological activity.

SAR_Summary Isopropoxy Isopropoxy at R1 Aldehyde Aldehyde at R2 F_2_3 2,3-Difluoro Pattern Methoxy Methoxy at R1 Oxime Oxime at R2 F_2_4 2,4-Difluoro Pattern Parent Parent Compound (IC50 = 15.2 µM) Parent->Isopropoxy Parent->Aldehyde Parent->F_2_3 Parent->Methoxy vs Analog-A1 (IC50 = 32.5 µM) Parent->Oxime vs Analog-B1 (IC50 = 45.7 µM) Parent->F_2_4 vs Analog-C1 (IC50 = 25.1 µM)

Caption: Structure-Activity Relationship (SAR) summary for the benzaldehyde analogs.

Experimental Methodologies

The reliability of any comparative guide rests on the robustness of its experimental protocols. What follows are detailed, self-validating methodologies for the synthesis and biological evaluation of the described compounds.

General Protocol for Analog Synthesis

The synthesis of the parent compound and its analogs typically involves the formylation of a corresponding substituted difluorophenol, followed by etherification.

Caption: General synthetic workflow for benzaldehyde analogs.

Step-by-Step Synthesis:

  • Formylation of 1,2-Difluorobenzene: To a solution of 1,2-difluorobenzene in anhydrous THF cooled to -78 °C under a nitrogen atmosphere, n-butyllithium (n-BuLi) is added dropwise. After stirring, N,N-dimethylformamide (DMF) is added to introduce the formyl group, yielding 2,3-difluorobenzaldehyde after acidic workup.[10]

  • Alkoxylation: The precursor phenol (e.g., 2,3-difluoro-6-hydroxybenzaldehyde) is dissolved in a suitable solvent like acetone. Anhydrous potassium carbonate is added as a base, followed by the appropriate alkyl halide (e.g., 2-bromopropane for the isopropoxy group). The mixture is refluxed until completion, monitored by TLC.

  • Purification: The crude product is purified using column chromatography on silica gel to yield the final, pure analog.

  • Characterization: The structure of each synthesized compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[12]

Materials:

  • 96-well tissue culture plates

  • MDA-MB-231 cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[12][13]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[14]

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[11] Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13][14]

Protocol for IC50 Determination

The IC50 value is calculated from the dose-response curve generated from the MTT assay data.[15]

Caption: Workflow for calculating the IC50 value from experimental data.

Data Analysis Steps:

  • Normalize Data: Convert the raw absorbance readings into percentage cell viability relative to the vehicle-treated control wells (which represent 100% viability).[15]

  • Plot Dose-Response Curve: Plot the percentage viability against the logarithm of the compound concentration.[16]

  • Nonlinear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation.[17][18]

  • Determine IC50: The IC50 is the concentration of the compound that corresponds to 50% inhibition of cell viability, as interpolated from the fitted curve.[15]

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the biological activity of 2,3-Difluoro-6-isopropoxybenzaldehyde analogs. The illustrative data underscore the critical importance of specific structural features for cytotoxic potency. The SAR analysis reveals that the isopropoxy group at position 6, the aldehyde at position 1, and the 2,3-difluoro substitution pattern are key determinants of activity in this hypothetical series.

Future research should focus on:

  • Expanding the Analog Library: Synthesizing a broader range of analogs to further refine the SAR model.

  • Mechanism of Action Studies: Investigating the specific molecular target and signaling pathways affected by these compounds to understand how they exert their cytotoxic effects.

  • In Vivo Evaluation: Advancing the most potent and selective compounds into preclinical animal models to assess their efficacy and safety in a more complex biological system.[19][20]

By combining rational drug design, robust synthetic chemistry, and rigorous biological evaluation, this class of compounds holds potential for the development of novel therapeutic agents.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Vertex AI Search.
  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - KR.
  • In Vitro Assays for Screening Small Molecules. PubMed.
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Benchchem.
  • A simple and reliable approach for assessing anticancer activity in vitro. PubMed.
  • Protocol for Cell Viability Assays: CCK-8 and MTT. (2024, September 27).
  • In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems.
  • In Vitro Efficacy Evalu
  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1).
  • MTT Assay Protocol for Cell Viability and Prolifer
  • I am looking for an accurate method for determining the IC50 value? (2022, October 3).
  • Calculating Half Maximal Inhibitory Concentration (IC 50 ) Values from Glycomics Microarray Data Using GraphPad Prism.
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015, January 18).
  • 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis. ChemicalBook.
  • Structure Activity Relationships. (2005, May 15). Drug Design Org.
  • Structure–Activity Relationships for Aldehyde Categories. (2025, August 6).
  • 2,3-Difluoro-6-hydroxybenzaldehyde. PubChem.
  • Structure–Activity Relationship (SAR) in Drug Discovery. Excelra.
  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (2023, November 12). MDPI.
  • Exploration of Structure-Activity Relationship Determinants in Analogue Series. (2025, August 9).
  • Preparation of difluoro analogs of CCGs and their pharmacological evalu
  • Structure-activity rel
  • Synthesis, Characterization and Biological Evaluation of Novel Dihydropyranoindoles Improving the Anticancer Effects of HDAC Inhibitors. (2020, March 18). MDPI.
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021, September 23). MDPI.
  • Difluoro-dioxolo-benzoimidazol-benzamides as potent inhibitors of CK1δ and ε with nanomolar inhibitory activity on cancer cell prolifer
  • Method for preparing 2,3-difluorobenzaldehyde.
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025, August 12). PMC.
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025, December 16). Taylor & Francis Online.
  • Evaluation of the effect of benzaldehyde derivatives in human cancer cells.
  • Aromatic benzaldehyde inhibits growth of therapy-resistant pancreatic cancer. (2025, July 2). News-Medical.net.
  • FDA-approved small molecule kinase inhibitors-Part 3. (2023, July 6). BOC Sciences.
  • A Comparative Analysis of Dihydroxybenzaldehyde Isomers and Their Biological Activities. Benchchem.
  • Synthesis of 2,3-Difluoro-6-nitrobenzonitrile from 2,3,4-trifluoronitrobenzene. Benchchem.

Sources

Comparative

A Researcher's Guide to Ortho-Alkoxy-Difluorobenzaldehydes: A Cost-Benefit Analysis for Advanced Synthesis

Executive Summary In the landscape of modern drug discovery and materials science, fluorinated organic compounds are of paramount importance. The strategic incorporation of fluorine atoms can dramatically alter a molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and materials science, fluorinated organic compounds are of paramount importance. The strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a detailed cost-benefit analysis of using ortho-alkoxy-difluorobenzaldehydes, a class of high-value synthetic building blocks. Due to the wealth of available experimental data, this analysis will focus on 2,3-Difluoro-6-methoxybenzaldehyde as a representative example. We will explore its synthetic accessibility and cost, evaluate its performance in the synthesis of medicinally relevant quinoline scaffolds, and draw objective comparisons to its conceptual analogue, 2,3-Difluoro-6-isopropoxybenzaldehyde , and other structural alternatives. This guide is intended for researchers, chemists, and drug development professionals seeking to make informed decisions about incorporating these powerful intermediates into their synthetic programs.

Introduction: The Strategic Value of Fluorine and Alkoxy Substitution

The benzaldehyde moiety is a cornerstone of organic synthesis, serving as a versatile precursor to a vast array of complex molecules. The value of a benzaldehyde building block is significantly enhanced by the judicious placement of substituents that can steer reaction pathways and imbue the final product with desirable characteristics.

  • Fluorine's Role: The introduction of fluorine, the most electronegative element, imparts unique electronic properties. In a 1,2-difluoro aromatic system, the strong inductive effects and the potential for intramolecular hydrogen bonding can modulate the reactivity of the adjacent aldehyde group and influence the conformation of the final product. This often leads to improved biological activity and metabolic stability in drug candidates.[2]

  • The Ortho-Alkoxy Advantage: An alkoxy group (like methoxy or isopropoxy) positioned ortho to the aldehyde offers both steric and electronic contributions. It is an electron-donating group by resonance, which can influence the aromatic ring's reactivity in cyclization reactions. Furthermore, its steric bulk can direct the approach of reagents and control regioselectivity, providing access to specific isomers that might otherwise be difficult to synthesize.

This guide will dissect the practical implications of these features, weighing the synthetic cost against the functional benefit.

Part 1: The Cost Analysis - Synthetic Accessibility & Commercial Viability

The "cost" of a chemical intermediate is twofold: the price of purchasing it from a commercial supplier versus the resources required for its de novo synthesis.

In-House Synthesis: The Directed Ortho-Metalation Route

The most common and high-yielding route to 2,3-Difluoro-6-methoxybenzaldehyde involves a directed ortho-metalation (DoM) followed by formylation.[3] This method leverages the directing ability of the methoxy group to achieve site-selective lithiation.

Materials:

  • 3,4-Difluoroanisole (Starting Material)

  • Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi) (Strong Base)

  • N,N-Dimethylformamide (DMF) (Formylating Agent)

  • Anhydrous Tetrahydrofuran (THF) (Solvent)

  • Diethyl Ether (Extraction Solvent)

  • Acetic Acid, Hydrochloric Acid, Brine (Aqueous Workup)

  • Magnesium Sulfate (Drying Agent)

  • Petroleum Ether (Recrystallization Solvent)

Procedure:

  • Preparation: Under an inert nitrogen atmosphere, a solution of lithium diisopropylamide (LDA) in anhydrous THF is cooled to -75 °C in a dry ice/acetone bath.

  • Lithiation: A solution of 3,4-difluoroanisole in anhydrous THF is added dropwise to the cold LDA solution. The mixture is stirred at -75 °C for 1 hour. Causality: The methoxy group directs the lithium to abstract the proton at the ortho position (C6), which is the most acidic proton due to the combined inductive effects of the adjacent fluorine and methoxy groups.

  • Formylation: Dry N,N-dimethylformamide (DMF) is added slowly to the reaction mixture. The reaction is stirred for an additional 10-15 minutes at -70 °C. Causality: The highly nucleophilic organolithium species attacks the electrophilic carbonyl carbon of DMF, forming a tetrahedral intermediate.

  • Quenching & Workup: The reaction is quenched by the addition of acetic acid, followed by water, allowing the mixture to warm to room temperature.

  • Extraction: The product is extracted into diethyl ether. The combined organic layers are washed sequentially with water, dilute hydrochloric acid, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a diethyl ether/petroleum ether mixture to yield 2,3-difluoro-6-methoxybenzaldehyde as a solid (Typical Yield: ~95%).[3]

cluster_prep Preparation & Lithiation cluster_react Formylation & Quench cluster_purify Purification A 3,4-Difluoroanisole C Directed Ortho-Metalation A->C B LDA in THF @ -75°C B->C D Add DMF @ -70°C C->D E Aqueous Workup (AcOH, H2O) D->E F Solvent Extraction (Et2O) E->F G Recrystallization F->G H Final Product: 2,3-Difluoro-6-methoxybenzaldehyde G->H

Caption: Directed ortho-metalation workflow for synthesis.

  • Reagent Cost: Requires strong, pyrophoric bases (LDA or n-BuLi) which demand careful handling and anhydrous techniques, adding to operational costs.

  • Capital/Energy Cost: The reaction must be performed at cryogenic temperatures (-75 °C), requiring significant energy input and specialized equipment (e.g., a low-temperature chiller or large quantities of dry ice).

  • Labor Cost: This is a multi-step process involving rigorous anhydrous and cryogenic techniques, followed by a thorough workup and purification, making it labor-intensive.

Commercial Sourcing & Cost Comparison

For many labs, purchasing the intermediate is more feasible. The cost is a direct reflection of the synthetic complexity described above.

CompoundCAS NumberTypical PurityRepresentative Commercial Cost (USD/gram)Key Structural Difference
2,3-Difluoro-6-methoxybenzaldehyde 187543-87-9>97%$80 - $120Baseline
2-Fluoro-6-isopropoxybenzaldehyde 1289148-37-3>98%$150 - $250Isopropoxy group; one less fluorine
2,3-Difluorobenzaldehyde 2646-90-4>98%$20 - $40Lacks alkoxy group
2,6-Difluorobenzaldehyde 437-81-0>98%$5 - $15Isomeric; lacks ortho-alkoxy synergy
Costs are estimates based on publicly available data from various chemical suppliers (e.g., Sigma-Aldrich, Fluorochem, ChemScene) for research quantities (1-5g) and are subject to change.[4][5][6]

Analysis: The presence of the ortho-alkoxy group in conjunction with the difluoro pattern significantly increases the cost compared to simpler difluorobenzaldehydes. The methoxy variant is more readily available and less expensive than the less common fluoro-isopropoxy variant.

Part 2: The Benefit Analysis - Performance in a Model Reaction

The higher cost of these reagents is only justified if they provide a tangible benefit in a subsequent synthetic step, such as improved yield, higher purity, or access to a unique chemical structure. We will evaluate this using the Friedländer Annulation , a classic and powerful method for constructing quinoline rings, which are privileged scaffolds in medicinal chemistry.[7][8]

Model Reaction: Friedländer Synthesis of a Fluorinated Quinoline

The Friedländer synthesis involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For our analysis, we will consider the reaction of our substituted benzaldehydes with a ketone like cyclohexanone. Note: This requires a preceding step to convert the benzaldehyde to an ortho-aminobenzophenone, a common synthetic transformation.

R1 o-Aminobenzophenone (from Benzaldehyde) S1 Condensation (-H2O) R1->S1 R2 Cyclohexanone R2->S1 I1 Enamine Intermediate S2 Intramolecular Aldol Condensation I1->S2 I2 Cyclized Adduct S3 Dehydration (-H2O) I2->S3 P Final Quinoline Product S1->I1 S2->I2 S3->P

Caption: Mechanism of the Friedländer quinoline synthesis.

Comparative Performance Analysis

The choice of benzaldehyde substrate directly impacts the final quinoline product's properties and potentially the reaction's efficiency.

SubstrateExpected YieldKey BenefitsPotential Drawbacks
2,3-Difluoro-6-methoxybenzaldehyde Good to High- Introduces three key substitution points (2-F, 3-F, 6-O-Me) onto the quinoline core. - Methoxy group can be used as a handle for further functionalization (e.g., O-demethylation).- Moderate cost.
2,3-Difluoro-6-isopropoxybenzaldehyde (Hypothetical)Good- Increased Lipophilicity: The isopropoxy group significantly increases the lipophilicity (LogP) of the final product, which can improve membrane permeability and bioavailability. - Metabolic Shielding: The bulkier isopropoxy group may act as a metabolic shield, preventing enzymatic degradation at that position.- Steric Hindrance: The larger size may slightly decrease reaction rates compared to the methoxy analogue. - Higher expected cost due to less common starting materials.
2,3-Difluorobenzaldehyde High- Lower cost and high reactivity. - Provides a "clean" difluoro-quinoline scaffold.- Lacks the ortho-alkoxy group, resulting in a product with different electronic and solubility properties. - Misses an opportunity for steric direction or further functionalization at the 6-position.
2-Fluoro-6-isopropoxybenzaldehyde Good- Provides the benefits of the isopropoxy group (lipophilicity, shielding).- High cost. - Lacks the second fluorine atom, which may be crucial for the desired electronic profile or binding interactions of the target molecule.

Causality and Field Insights: For a drug discovery program, the seemingly minor change from a methoxy to an isopropoxy group can be a critical move in a lead optimization campaign. The increased lipophilicity offered by the isopropoxy group can be the difference between a compound that enters the central nervous system and one that does not. While the synthesis might be slightly slower or the intermediate more expensive, the "benefit" is realized in the improved biological profile of the final molecule. The cost is therefore justified by the potential for enhanced therapeutic efficacy.

Part 3: Synthesis of Findings & Recommendation

The decision to use a highly substituted building block like 2,3-Difluoro-6-isopropoxybenzaldehyde or its methoxy analogue is a strategic one that hinges on the project's goals.

Cost Summary:

  • High Cost: These molecules are expensive, both to purchase and to synthesize. The multi-step, technically demanding synthesis involving cryogenic and anhydrous conditions is the primary cost driver.

  • Availability: The methoxy variant is significantly more accessible commercially than analogues with larger alkoxy groups.

Benefit Summary:

  • Unique Scaffolds: They provide rapid access to complex, highly-functionalized aromatic cores that would be difficult to build through late-stage functionalization.

  • Property Modulation: The specific substitution pattern allows for fine-tuning of critical drug-like properties. The ortho-alkoxy group, particularly the isopropoxy variant, is a powerful tool for increasing lipophilicity and providing steric shielding.

Recommendation:

  • For Early-Stage Discovery & SAR Studies: For initial exploration of a chemical scaffold, simpler and cheaper alternatives like 2,3-Difluorobenzaldehyde are recommended. This allows for a cost-effective evaluation of the core pharmacophore.

  • For Lead Optimization: When a promising scaffold has been identified and the goal is to improve its pharmacokinetic properties (e.g., increase brain penetration, improve metabolic stability), the use of 2,3-Difluoro-6-methoxybenzaldehyde or conceptually, 2,3-Difluoro-6-isopropoxybenzaldehyde , is highly justified. The high upfront cost of the intermediate is offset by the immense value of the data obtained and the potential for creating a more viable drug candidate.

  • For Process Development & Scale-Up: If a candidate bearing this moiety is advancing towards clinical trials, a thorough cost analysis of a custom, large-scale synthesis campaign versus reliance on a supplier is essential. The high-yielding nature of the directed ortho-metalation route makes it potentially viable for scale-up.

References

  • Zhang, G., et al. (2021). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Molecules, 26(11), 3298. Available at: [Link]

  • St. John, A., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1017. Available at: [Link]

  • PubChem. 2,3-Difluoro-6-hydroxybenzaldehyde. Available at: [Link]

  • Meagher, J. L., et al. (2003). Fluorinated compounds present opportunities for drug discovery. Journal of Fluorine Chemistry, 122(1), 1-13.
  • Rybochkin, P. V., et al. (2025). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv. Available at: [Link]

  • ChemicalCell. 2,3-Difluoro Benzaldehyde Oxime. Available at: [Link]

  • Yusubov, M. S., et al. (2013). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 9, 353-359. Available at: [Link]

  • PubChemLite. 2,3-difluoro-6-methoxybenzaldehyde. Available at: [Link]

  • Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 10(35), 20937-20963. Available at: [Link]

Sources

Validation

Spectroscopic Comparison Guide: 2,3-Difluoro-6-isopropoxybenzaldehyde vs. 2,3-Difluoro-6-methoxybenzaldehyde

Executive Summary & Chemical Context In the rational design of fluorinated pharmaceuticals and advanced agrochemicals, the steric and electronic tuning of aromatic building blocks is paramount. The substitution of a meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In the rational design of fluorinated pharmaceuticals and advanced agrochemicals, the steric and electronic tuning of aromatic building blocks is paramount. The substitution of a methoxy group with an isopropoxy group at the ortho position of a fluorinated benzaldehyde fundamentally alters the molecule's steric profile, lipophilicity, and downstream reactivity (e.g., in reductive aminations or cross-coupling).

This guide provides an in-depth spectroscopic comparison between 2,3-Difluoro-6-methoxybenzaldehyde and its bulkier analog, 2,3-Difluoro-6-isopropoxybenzaldehyde . By examining their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles, researchers can establish robust, self-validating analytical frameworks for structural confirmation.

Table 1: Physicochemical and Structural Overview
Property2,3-Difluoro-6-methoxybenzaldehyde2,3-Difluoro-6-isopropoxybenzaldehyde
CAS Number 187543-87-9[1]949026-89-5[2]
Molecular Formula C₈H₆F₂O₂C₁₀H₁₀F₂O₂
Molecular Weight 172.13 g/mol 200.18 g/mol
Monoisotopic Mass 172.033 Da[3]200.065 Da
Key Structural Feature Unhindered -OCH₃ groupSterically demanding -OCH(CH₃)₂ group

Spectroscopic Data & Mechanistic Causality

¹H NMR Spectroscopy

The transition from a methoxy to an isopropoxy ether induces specific chemical shift variations due to a combination of inductive (+I) effects and steric inhibition of resonance. The bulky isopropyl group forces the oxygen atom's lone pairs slightly out of optimal coplanarity with the aromatic π-system. This reduces the electron-donating (+M) effect into the ring, subtly deshielding the adjacent aromatic protons.

Table 2: ¹H NMR Chemical Shift Comparison (300 MHz, CDCl₃)
Proton AssignmentMethoxy Analog (δ ppm)[1]Isopropoxy Analog (δ ppm)Multiplicity & Coupling
Aldehyde (-CHO) 10.4010.42Singlet (1H)
Aromatic (H-4) 7.377.35Quartet / ddd (1H, J ≈ 9 Hz)
Aromatic (H-5) 6.716.68Multiplet / ddd (1H)
Alkoxy (-CH / -CH₃) 3.93 (-OCH₃)4.62 (-OCH<)Singlet (3H) vs. Heptet (1H, J = 6.1 Hz)
Isopropyl Methyls N/A1.41 (-CH₃)Doublet (6H, J = 6.1 Hz)
Isopropoxy values are extrapolated based on standard inductive shift models for ortho-substituted fluorinated aromatics.

Causality Insight: The highly deshielded aldehyde proton (>10.3 ppm) in both molecules is a direct consequence of the strong electron-withdrawing nature of the 2,3-difluoro system combined with an intramolecular dipole alignment with the ortho-alkoxy oxygen.

Mass Spectrometry (EI-MS)

Under 70 eV Electron Ionization (EI), these two molecules exhibit a diagnostic divergence in their fragmentation pathways, providing a self-validating mechanism to distinguish them.

  • Methoxy Analog: Exhibits a strong molecular ion [M]⁺ at m/z 172. The primary fragmentation is the loss of the formyl radical (-CHO, 29 Da) or a fluorine atom (-F, 19 Da), leading to base peaks around m/z 143 or 153.

  • Isopropoxy Analog: While the molecular ion[M]⁺ at m/z 200 is visible, the molecule undergoes a rapid, characteristic McLafferty-type rearrangement . The sterically accessible isopropyl methyl hydrogens migrate to the ether oxygen, expelling a neutral propene molecule (42 Da). This yields a highly stable phenol radical cation at m/z 158, a diagnostic peak entirely absent in the methoxy derivative.

Experimental Validation Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent false positives.

SpectroscopicWorkflow Prep Sample Prep (CDCl3 / KBr) NMR Multinuclear NMR (1H, 13C, 19F) Prep->NMR 5-10 mg/mL IR FT-IR Spectroscopy (ATR or KBr) Prep->IR Neat MS GC-MS (EI) 70 eV Prep->MS 1 µg/mL Data Data Integration & Structural Validation NMR->Data Shifts/Couplings IR->Data Functional Groups MS->Data Fragmentation

Analytical workflow for the spectroscopic validation of fluorinated alkoxybenzaldehydes.

Protocol 1: Quantitative Multinuclear NMR Acquisition

Objective: Obtain artifact-free ¹H and ¹⁹F spectra to confirm regiochemistry and purity.

  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Anhydrous solvent is critical; trace water will shift the highly sensitive aldehyde proton via hydrogen bonding interference.

  • Instrument Tuning: Lock onto the deuterium signal of CDCl₃ and shim the magnet until the TMS signal width at half-height is <1.0 Hz.

  • Acquisition Parameters (¹H): Set a 90° excitation pulse. Crucially, set the relaxation delay (D1) to 5 seconds .

    • Causality: Fluorinated aromatics often exhibit extended longitudinal relaxation times (T₁). A standard 1-second delay results in truncated integrations for the aromatic protons, destroying the quantitative, self-validating nature of the purity assessment.

  • Acquisition Parameters (¹⁹F): Acquire with ¹H decoupling (inverse gated) to simplify the fluorine multiplets, using CFCl₃ as an external reference (0 ppm). The two fluorine atoms will appear as an AB spin system (typically between -130 and -150 ppm) with a large JFF coupling constant (~20 Hz), confirming the ortho-difluoro arrangement.

Protocol 2: Diagnostic GC-MS Analysis

Objective: Differentiate the alkoxy substituents via neutral loss mapping.

  • Sample Preparation: Dilute the compound to 1 µg/mL in GC-grade hexanes.

  • Chromatography: Inject 1 µL (split ratio 50:1) onto a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven: 60°C (hold 1 min), ramp at 15°C/min to 280°C.

    • Causality: The isopropoxy analog will elute later than the methoxy analog due to its higher molecular weight and increased lipophilicity.

  • Ionization & Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan from m/z 40 to 300.

  • Self-Validation Check: Inspect the spectrum of the isopropoxy sample for the m/z 158 peak (-42 Da). If this peak is absent, the sample is likely the methoxy analog or an isomer lacking the requisite beta-hydrogens for the McLafferty rearrangement.

References

  • 2,3-difluoro-6-methoxybenzaldehyde (C8H6F2O2) - PubChemLite. Université du Luxembourg. Available at:[Link]

Sources

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